molecular formula C7H12O2 B3055007 1-(tetrahydro-2H-pyran-2-yl)ethanone CAS No. 62737-48-8

1-(tetrahydro-2H-pyran-2-yl)ethanone

Cat. No.: B3055007
CAS No.: 62737-48-8
M. Wt: 128.17 g/mol
InChI Key: POJLCQLDAGLUSH-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-2-yl)ethanone is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-(tetrahydro-2H-pyran-2-yl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(tetrahydro-2H-pyran-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tetrahydro-2H-pyran-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7-4-2-3-5-9-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJLCQLDAGLUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487372
Record name Ethanone, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62737-48-8
Record name Ethanone, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxan-2-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility and Miscibility Profiling of 1-(Tetrahydro-2H-pyran-2-yl)ethanone in Organic Solvents: Predictive Models and Empirical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced process chemistry and drug development, the solvent environment dictates reaction kinetics, thermodynamic stability, and isolation efficiency. 1-(Tetrahydro-2H-pyran-2-yl)ethanone (CAS 4303-15-5), a versatile oxygenated heterocyclic building block, presents a unique solvation profile. Because it is typically a liquid at standard ambient temperature and pressure (SATP), its "solubility" in organic solvents is often a question of liquid-liquid miscibility. However, determining its exact phase boundaries—especially solid-liquid equilibrium at sub-ambient temperatures for crystallization, or liquid-liquid phase separation in anti-solvent systems—requires rigorous thermodynamic profiling.

This whitepaper provides an authoritative guide to predicting and empirically validating the solubility of 1-(tetrahydro-2H-pyran-2-yl)ethanone in organic solvents, utilizing Hansen Solubility Parameters (HSP) and self-validating shake-flask methodologies.

Structural Analysis & Thermodynamic Profiling (HSP)

The Causality of Solvation

The chemical structure of 1-(tetrahydro-2H-pyran-2-yl)ethanone features a tetrahydropyran (THP) ring coupled with an acetyl group. This creates a highly specific intermolecular interaction profile:

  • Dispersion: The aliphatic THP ring provides significant van der Waals bulk.

  • Polarity: The carbonyl group introduces a strong dipole moment.

  • Hydrogen Bonding: Both the ether oxygen of the THP ring and the carbonyl oxygen act as bidentate hydrogen-bond acceptors. Crucially, the molecule lacks hydrogen-bond donors.

To predict its behavior across a dielectric continuum of solvents, we utilize Hansen Solubility Parameters (HSP). HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: atomic dispersion (


), permanent dipole-dipole interactions (

), and hydrogen bonding (

)[1].

By calculating the HSP Distance (


) between the solute and various solvents, we can predict miscibility. The relative energy difference (RED) is defined as 

, where

is the interaction radius. A RED < 1 indicates high solubility, while RED > 1 suggests a miscibility gap or phase separation[1].
Quantitative Predictive Data

Using group contribution theory, we can estimate the HSP for 1-(tetrahydro-2H-pyran-2-yl)ethanone and predict its compatibility with standard organic solvents.

Table 1: Estimated Hansen Solubility Parameters for 1-(tetrahydro-2H-pyran-2-yl)ethanone

ParameterEstimated Value (MPa^1/2)Structural Contribution Rationale

(Dispersion)
16.8Tetrahydropyran ring provides moderate-to-high dispersive interactions.

(Polarity)
9.2Carbonyl dipole moment significantly elevates polar interactions.

(H-Bonding)
6.8Dual oxygen atoms act as H-bond acceptors; zero H-bond donors.

Table 2: Predictive Solubility Matrix in Standard Organic Solvents

Solvent



Calculated

Predicted REDExpected Behavior
Toluene 18.01.42.09.4~0.94Highly Soluble / Miscible
Ethyl Acetate 15.85.37.24.4~0.44Fully Miscible
Hexane 14.90.00.012.0~1.20Moderately Soluble (Miscibility gap at low temp)
Ethanol 15.88.819.412.7~1.27Soluble (H-bond donor interacts with ketone)
Water 15.516.042.336.0>3.00Poorly Soluble (Phase separation)

Note:


.

Experimental Design: The Harmonized Shake-Flask Protocol

While predictive models guide initial solvent selection, empirical validation is mandatory for late-stage process development. High-throughput kinetic solubility assays often underestimate true thermodynamic limits due to metastable supersaturation[2]. Therefore, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, minimizing inter-laboratory variance when standardized protocols are employed[3].

Self-Validating Methodology

To ensure data integrity, the following protocol incorporates a self-validating feedback loop . By measuring the concentration at two distinct time points (24h and 48h), the system internally verifies that thermodynamic equilibrium has been achieved, rather than a transient kinetic state.

Step-by-Step Protocol:

  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent (or binary solvent mixture) into a 15 mL chemically inert glass vial[3].

  • Solute Addition: Add an excess amount of 1-(tetrahydro-2H-pyran-2-yl)ethanone to the vial. (Note: For low-temperature crystallization studies, ensure the amount added exceeds the predicted solubility limit at the target sub-ambient temperature).

  • Initial Dispersion: Agitate the sample using a vortex mixer for exactly 1 minute to ensure homogeneous initial dispersion[3].

  • Thermodynamic Equilibration: Seal the vials tightly and place them in an incubator equipped with a temperature-controlling shaker system[4]. Shake vigorously at the target temperature (e.g., -10°C for isolation studies) with light shielding.

  • Phase Separation: After 24 hours, extract a 1.0 mL aliquot. Centrifuge the aliquot at the exact target temperature to separate the undissolved phase from the saturated liquid phase[3]. Vacuum filtration can also be utilized to remove precipitates[5].

  • Quantification: Dilute the supernatant in a compatible mobile phase and quantify the concentration of 1-(tetrahydro-2H-pyran-2-yl)ethanone using HPLC-UV or LC-MS/MS against a pre-established calibration curve[2].

  • Self-Validation Check: Repeat steps 5 and 6 at the 48-hour mark. Causality Rule: If the concentration variance between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed. If variance is >5%, continue incubation to 72 hours[4].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating shake-flask methodology.

G N1 1. Solvent & Solute Preparation N2 2. Vortex Mixing (1 min) N1->N2 Add excess solute N3 3. Thermodynamic Equilibration (Shake-Flask, 24h/48h at Target Temp) N2->N3 Transfer to incubator N4 4. Phase Separation (Isothermal Centrifugation) N3->N4 Saturated mixture N5 5. Supernatant Quantification (HPLC / UV-Vis) N4->N5 Extract liquid phase N6 6. Data Analysis & Equilibrium Validation (<5% variance) N5->N6 Concentration data N6->N3 If variance >5% (Self-Validation)

Figure 1: Standardized thermodynamic equilibrium workflow for solubility determination.

Conclusion

Understanding the solubility of 1-(tetrahydro-2H-pyran-2-yl)ethanone requires a synthesis of theoretical physical chemistry and rigorous empirical testing. By leveraging Hansen Solubility Parameters, researchers can intelligently narrow down solvent candidates, avoiding the "trial-and-error" approach that limits drug discovery[4]. Subsequently, applying a self-validating shake-flask method ensures that the quantitative measurement of compound solubility—an ideal early test for process screening[5]—yields robust, scaleable thermodynamic data.

References

  • [4] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences | Source: tbzmed.ac.ir | 4

  • [3] Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC | Source: nih.gov | 3

  • [2] Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io | Source: protocols.io | 2

  • [5] Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption - BioAssay Systems | Source: bioassaysys.com | 5

  • [1] Measurement of Hansen Solubility Parameters of Human Stratum Corneum - PMC | Source: nih.gov | 1

Sources

A Comprehensive Guide to the Safe Handling of 1-(Tetrahydro-2H-pyran-4-yl)ethanone for Research and Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the safety protocols and handling procedures for 1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS No. 137052-08-5). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for proactive risk mitigation. By understanding the chemical's properties and the causality behind safety measures, laboratory personnel can establish a self-validating system of safety that protects both the individual and the integrity of their research.

Chemical and Physical Profile

1-(Tetrahydro-2H-pyran-4-yl)ethanone is an organic intermediate frequently utilized in medicinal chemistry and synthetic applications.[1] Its physical characteristics are crucial for determining appropriate handling and storage conditions. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4]
CAS Number 137052-08-5[3][4]
Density 0.996 g/cm³[4]
Boiling Point 197.3°C at 760 mmHg[4]
Vapor Pressure 0.381 mmHg at 25°C[4]
Storage Temperature Room Temperature

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. 1-(Tetrahydro-2H-pyran-4-yl)ethanone is classified under the Globally Harmonized System (GHS) with several warnings that necessitate careful handling.

GHS ClassificationHazard StatementImplication for ResearchersSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAccidental ingestion can lead to significant adverse health effects.[2]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.[2][4]
Eye Irritation (Category 2A)H319: Causes serious eye irritationSplashes can result in pain and potential damage to eye tissue.[2][4]
STOT SE, Respiratory (Category 3)H335: May cause respiratory irritationInhalation of vapors or mists can irritate the nose, throat, and lungs.[2][4]

The primary risks associated with this compound are irritant and acute toxicity effects upon direct contact, inhalation, or ingestion. The signal word for this substance is "Warning," and the corresponding GHS pictogram is the exclamation mark (GHS07), indicating these specific hazards.[2]

The Hierarchy of Controls: A Proactive Safety Workflow

Effective laboratory safety is not merely about wearing personal protective equipment (PPE). It is a systematic process of risk reduction known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures first. The application of this hierarchy creates a robust and self-validating safety system for handling 1-(tetrahydro-2H-pyran-4-yl)ethanone.

Hierarchy_of_Controls Eng_Controls Engineering Controls (e.g., Fume Hood, Ventilation) Admin_Controls Administrative Controls (e.g., SOPs, Training, Labeling) Eng_Controls->Admin_Controls reduces hazard at the source PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) Admin_Controls->PPE modifies worker behavior

Caption: Hierarchy of Controls for chemical handling.

  • Engineering Controls: The most effective control involves isolating the hazard from the personnel. All operations involving the transfer or manipulation of 1-(tetrahydro-2H-pyran-4-yl)ethanone should be performed within a certified chemical fume hood.[5] This ensures that vapors and aerosols are captured at the source, directly addressing the H335 respiratory irritation hazard. The laboratory should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][6]

  • Administrative Controls: These are the work practices that reduce exposure risk. This includes developing and adhering to Standard Operating Procedures (SOPs), providing thorough chemical safety training, and ensuring clear and accurate labeling of all containers.[7]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a final barrier. The required PPE is detailed in the following section.

Standard Operating Procedures (SOPs)

Routine Handling and Dispensing Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm the location of the nearest eyewash station and safety shower.

  • Don PPE: Wear the following mandatory PPE:

    • Eye/Face Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA 29 CFR 1910.133.[5][8]

    • Skin Protection: A lab coat and appropriate protective gloves (e.g., nitrile rubber).[8][9] Always inspect gloves for tears or holes before use.

    • Respiratory Protection: Not typically required when working in a functional fume hood. If irritation is experienced or work must be done outside a hood, a NIOSH/MSHA or EN 149 approved respirator is necessary.[5][8]

  • Dispensing: Keep the container tightly closed when not in use.[8] When transferring the liquid, do so slowly to minimize splashing or aerosol generation. Avoid breathing any vapors, mists, or gas.[3][8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][8] Decontaminate the work surface.

Storage and Chemical Incompatibility
  • Storage Conditions: Store containers in a dry, cool, and well-ventilated place.[5][8][10] Ensure the container is kept tightly closed to prevent the release of vapors.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][8] Such contact can lead to exothermic reactions, increasing the risk of fire or explosion.

Waste Disposal
  • Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.[11]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Containment and Cleanup
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (only if safe to do so).

  • Contain: Wearing full PPE, cover drains to prevent environmental release.

  • Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[6]

  • Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[8]

First-Aid Measures for Exposures

The following decision tree outlines the immediate actions required following an exposure event.

First_Aid_Decision_Tree cluster_routes cluster_actions cluster_medical Start Exposure Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Skin->Action_Skin Action_Eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Eye->Action_Eye Action_Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. DO NOT induce vomiting. Ingestion->Action_Ingestion Medical_Skin Get medical aid if irritation persists? Action_Skin->Medical_Skin Medical_Eye Get medical aid? Action_Eye->Medical_Eye Medical_Inhalation Get medical aid? Action_Inhalation->Medical_Inhalation Medical_Ingestion Get medical aid immediately? Action_Ingestion->Medical_Ingestion

Caption: Emergency first-aid decision tree for exposures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][8] Remove contact lenses if present and easy to do.[5] Seek medical attention.[5][6][8]

  • Skin Contact: Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][6][8] Get medical aid if skin irritation develops or persists.[5][8]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately.[5][6][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][8] Seek medical attention.[5][6][8]

  • Ingestion: Do NOT induce vomiting.[12] Wash out the mouth with water.[6][8] Seek immediate medical attention.[8][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][8][11]

  • Specific Hazards: Combustion can produce hazardous carbon monoxide and carbon dioxide gases.[5][8] Vapors may be heavier than air and can travel to a source of ignition and flash back.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][8]

Conclusion

The safe handling of 1-(tetrahydro-2H-pyran-4-yl)ethanone is contingent on a foundational respect for its chemical hazards and the disciplined application of a multi-layered safety strategy. By prioritizing engineering and administrative controls and supplementing them with appropriate personal protective equipment, researchers can confidently and safely utilize this compound in their work. Adherence to the protocols outlined in this guide will ensure a safe laboratory environment and support the advancement of scientific discovery.

References

  • Material Safety Data Sheet - Pi Chemicals. [Link]

  • 1-(Tetrahydro-2H-pyran-4-yl)ethanone - PubChem. [Link]

  • SAFETY DATA SHEET - FooDB (for Tetrahydro-6-methyl-2H-pyran-2-one). [Link]

  • 1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS 137052-08-5 - Home Sunshine Pharma. [Link]

  • SAFETY DATA SHEET (Generic). [Link]

  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol - Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (for Tetrahydro-4H-pyran-4-one). [Link]

Sources

Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)ethanone: A Historical and Mechanistic Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Tetrahydro-2H-pyran-2-yl)ethanone (commonly referred to as 2-acetyltetrahydropyran) is a critical oxygen-containing heterocyclic building block. 2-Substituted tetrahydropyrans (THPs) are ubiquitous in natural products, synthetic intermediates, and bioactive molecules, making their efficient construction a priority in organic synthesis (1). The synthesis of this specific C2-acetylated moiety has evolved from classical, low-yielding two-step oxidations to highly efficient, atom-economical catalytic processes. This technical guide provides an in-depth review of the historical synthesis routes, mechanistic rationales, and field-proven experimental protocols for generating 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Historical Evolution of Synthesis Strategies

The construction of the C2-acyl THP linkage poses unique challenges due to the stereoelectronic properties of the tetrahydropyran ring and the high reactivity of nucleophilic organometallic reagents.

First-Generation Approaches (Addition-Oxidation) Early syntheses relied on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to tetrahydropyran-2-carboxaldehyde. While straightforward, this method inherently produced a secondary alcohol, 1-(tetrahydro-2H-pyran-2-yl)ethanol, which required a subsequent Swern or Dess-Martin oxidation to yield the target ketone. Direct addition of Grignard reagents to simple esters often led to uncontrollable over-addition, yielding tertiary alcohols.

Second-Generation Approaches (The Weinreb Amide Paradigm) The paradigm shifted with the adoption of the Weinreb amide (N-methoxy-N-methylamide) methodology. By converting tetrahydropyran-2-carboxylic acid into its corresponding Weinreb amide, chemists could perform a direct, one-step Grignard addition. This strategy is frequently utilized in the synthesis of complex pharmaceutical derivatives, such as pyridinylacetamide sodium channel activators (2). The formation of a stable, magnesium-chelated intermediate halts the reaction at the tetrahedral stage, completely suppressing over-addition.

Third-Generation Approaches (Catalytic Annulations) Modern methodologies emphasize atom economy and direct functionalization. Recent advances include the carbonyl ene reaction of 2-methylenetetrahydropyrans under mild Lewis acid catalysis (3) and Prins-type cyclizations (4). These methods allow for the direct construction of the functionalized THP ring from acyclic precursors.

SynthesisEvolution A 1st Gen: Grignard + Oxidation (THP-2-carboxaldehyde) Target 1-(Tetrahydro-2H-pyran-2-yl)ethanone A->Target MeMgBr then [O] (Over-addition risk) B 2nd Gen: Weinreb Amide (THP-2-carboxylic acid) B->Target MeMgBr (High yield, no over-addition) C 3rd Gen: Catalytic Ene/Prins (2-Methylenetetrahydropyran) C->Target Acid-catalyzed hydration (Atom economical)

Figure 1. Evolution of synthetic strategies for 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Mechanistic Insights & Causality (E-E-A-T)

The success of the Weinreb amide route is deeply rooted in its mechanistic causality. When MeMgBr attacks the N-methoxy-N-methyltetrahydro-2H-pyran-2-carboxamide, the tetrahedral intermediate does not collapse immediately. Instead, the Mg²⁺ ion forms a rigid, bidentate chelate with both the carbonyl oxygen and the methoxy oxygen.

  • Causality of Temperature Control: This chelate is stable exclusively at low temperatures (typically -78 °C to 0 °C). If the reaction is allowed to warm to room temperature before quenching, the thermal energy overcomes the chelation energy. The intermediate collapses into the ketone in situ, which then rapidly reacts with excess MeMgBr to form an undesired tertiary alcohol.

  • Stereoelectronic Considerations: The C2 position of the THP ring is subject to the generalized anomeric effect. The axial lone pair of the ring oxygen can donate into the

    
     orbital of the C2-C(carbonyl) bond. However, the steric bulk of the acetyl group often leads to a dynamic equilibrium favoring the equatorial conformer in solution, a critical factor when designing stereoselective downstream transformations.
    

WeinrebMechanism N1 N-Methoxy-N-methyltetrahydro- 2H-pyran-2-carboxamide N2 Nucleophilic Attack (MeMgBr) N1->N2 N3 5-Membered Chelated Intermediate (Stable at low temp) N2->N3 Mg2+ coordinates O and N Prevents premature collapse N4 Aqueous Acid Quench (H3O+) N3->N4 N5 1-(Tetrahydro-2H-pyran-2-yl)ethanone N4->N5 Expulsion of HN(OMe)Me

Figure 2. Mechanism of Weinreb amide Grignard addition demonstrating intermediate stability.

Quantitative Data: Comparison of Synthetic Routes

The following table summarizes the quantitative efficiency and operational parameters of the primary synthetic strategies discussed above.

Synthetic RouteReagents / CatalystTypical YieldReaction TimeOver-Addition Risk
First-Gen (Oxidation) MeMgBr, then Swern[O]65-75% (over 2 steps)12-16 hHigh (if using ester)
Second-Gen (Weinreb) HN(OMe)Me·HCl, MeMgBr85-95%4-6 hNegligible
Third-Gen (Ene Reaction) 2-Methylenetetrahydropyran, ZnCl₂70-80%2-8 hNone

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols for the Weinreb amide route incorporate self-validating analytical checkpoints.

Protocol 1: Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-2-carboxamide
  • Initiation: Dissolve tetrahydropyran-2-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

    • Validation Check: The solution must remain clear and colorless; moisture will cause premature degradation of the coupling agents.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to ensure complete free-basing of the amine.

  • Coupling: Add EDCI·HCl (1.2 eq) and HOBt (0.2 eq) portion-wise at 0 °C.

  • Propagation: Allow the reaction to warm to ambient temperature and stir for 6 hours.

    • Validation Check: Perform TLC (Hexanes:EtOAc 1:1). The starting acid (R_f = 0.1, stains broad with bromocresol green) should be completely consumed, replaced by the Weinreb amide (R_f = 0.45, UV inactive but stains dark with KMnO₄).

  • Workup: Quench with 1M HCl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Grignard Addition to Form 1-(tetrahydro-2H-pyran-2-yl)ethanone
  • Preparation: Dissolve the synthesized Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

    • Validation Check: The internal temperature must be strictly maintained at 0 °C to stabilize the subsequent chelated intermediate.

  • Nucleophilic Attack: Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 eq) dropwise over 30 minutes.

    • Validation Check: A slight exotherm may be observed. If the solution turns strongly yellow/brown, the temperature has exceeded 5 °C, risking intermediate collapse.

  • Maturation: Stir the mixture at 0 °C for 2 hours.

    • Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1). Disappearance of the amide (R_f = 0.35) and appearance of the methyl ketone (R_f = 0.55) confirms reaction completion.

  • Quench (Causality Step): Carefully quench the main reaction mixture by slow addition of saturated aqueous NH₄Cl at 0 °C. The acidic aqueous quench breaks the Mg²⁺ chelate, driving the expulsion of N-methoxy-N-methylamine and irreversibly forming the target ketone.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)ethanone as a colorless oil.

References

  • Title: Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans Source: RSC Publishing URL: [Link]

  • Title: 2-Methylenetetrahydropyrans: Efficient Partners in the Carbonyl Ene Reaction Source: PMC (PubMed Central) URL: [Link]

  • Title: Alkynyl Prins and alkynyl aza-Prins cyclization processes (SYNTHESIS Review) Source: Thieme / National Science Foundation URL: [Link]

  • Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL

Sources

Unlocking the Pharmacological Potential of 1-(Tetrahydro-2H-pyran-2-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics increasingly relies on conformationally constrained, oxygen-rich heterocycles to improve metabolic stability and aqueous solubility. Among these, the 1-(tetrahydro-2H-pyran-2-yl)ethanone (2-acetyltetrahydropyran) scaffold has emerged as a highly versatile pharmacophore. The tetrahydropyran (THP) ring provides a stable, hydrogen-bond-accepting core, while the C2-acetyl group serves as a highly reactive synthetic handle for generating diverse libraries of bioactive compounds.

This whitepaper provides an in-depth technical analysis of the biological activities of 1-(tetrahydro-2H-pyran-2-yl)ethanone derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing self-validating experimental protocols for their synthesis and evaluation.

Structural Rationale & Medicinal Chemistry

As a Senior Application Scientist, I approach scaffold selection by evaluating the balance between lipophilicity (logP) and target affinity. Acyclic ketones often suffer from rapid metabolic degradation and high conformational entropy, which reduces target binding affinity. By incorporating the tetrahydropyran ring, we achieve two critical objectives:

  • Conformational Restriction: The chair conformation of the THP ring locks the spatial orientation of substituents, reducing the entropic penalty upon binding to target proteins.

  • Favorable Physicochemical Properties: The ethereal oxygen in the THP ring acts as a hydrogen bond acceptor, improving aqueous solubility without drastically increasing the polar surface area (PSA).

Derivatization of the C2-acetyl group allows for the synthesis of chalcones, oxime ethers, pyrazoles, and guanylhydrazones[1][2]. These modifications tune the electronic distribution and steric bulk of the molecule, directly dictating its biological target profile.

Key Biological Activities & Mechanistic Pathways

Anticancer and Anti-proliferative Efficacy

Derivatives of THP-ethanones, particularly chalcones and guanylhydrazones, exhibit potent anti-proliferative activities. Research indicates that these compounds induce p53-dependent growth inhibition in human cancer cells[1]. Furthermore, aminoguanidine and guanylhydrazone derivatives synthesized from tetrahydropyran scaffolds have demonstrated powerful cytotoxic activity against leukemia cell lines (e.g., K562), with some derivatives outperforming standard positive controls due to the optimal lipophilicity imparted by the THP ring[2].

Antimicrobial and Antifungal Activity

Oxime ether derivatives of tetrahydropyrans have shown exceptional promise in combating resistant microbial strains. The conversion of the ketone to an O-benzyl oxime ether creates a highly lipophilic vector that easily penetrates the complex cell walls of Staphylococcus aureus (including MRSA) and Candida albicans[3]. The THP ring ensures that the molecule remains soluble enough to reach the target site in aqueous physiological environments.

Anti-inflammatory and Analgesic Properties

Condensation of THP-hydrazines with


-ketoesters yields pyrazole derivatives that act as potent modulators of neurological and inflammatory pathways[4]. These derivatives have been identified as selective inhibitors of N-type voltage-gated calcium channels (CaV2.2), which are located on presynaptic terminals and are crucial for pain signal transmission[4]. Additionally, they inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, drastically reducing the production of pro-inflammatory cytokines like TNF-

and IL-1

[4].

Pathway Drug THP-Pyrazole Derivative Target1 N-type CaV2.2 Channel Drug->Target1 Antagonizes Target2 p38 MAPK Drug->Target2 Inhibits Effect1 Decreased Presynaptic Calcium Influx Target1->Effect1 Blockade Effect2 Reduced Cytokines (TNF-α, IL-1β) Target2->Effect2 Pathway Inhibition Outcome1 Analgesic Effect Effect1->Outcome1 Outcome2 Anti-inflammatory Effect Effect2->Outcome2

Dual mechanistic pathway of THP-pyrazole derivatives in pain and inflammation.

Quantitative Data Summary

The following table synthesizes the quantitative biological data for various classes of 1-(tetrahydro-2H-pyran-2-yl)ethanone and related THP derivatives across multiple therapeutic areas.

Derivative ClassPrimary Biological TargetObserved Activity (IC50 / MIC)Key Mechanism of Action
THP-Guanylhydrazones Human Leukemia (K562)IC50: 0.36 - 1.2 µMCytotoxicity / Apoptosis induction[2]
THP-Oxime Ethers S. aureus / MRSAMIC: 1.0 - 6.25 µg/mLDisruption of bacterial cell wall[3]
THP-Chalcones Solid Tumor Cell LinesIC50: ~0.61 µMp53-dependent growth inhibition[1]
THP-Pyrazoles p38 MAPK / CaV2.2Nanomolar range (IC50)Inhibition of pro-inflammatory cytokines[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol 4.1: Synthesis of THP-Oxime Ether Derivatives

Objective: Convert 1-(tetrahydro-2H-pyran-2-yl)ethanone into a bioactive O-benzyl oxime ether.

  • Oxime Formation:

    • Dissolve 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 eq) in absolute ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and anhydrous sodium acetate (1.5 eq). Causality: Sodium acetate acts as a mild base to liberate the nucleophilic free amine from the hydrochloride salt without causing base-catalyzed side reactions.

    • Reflux for 2-4 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-inactive ketone spot (visualized via KMnO4 stain) confirms complete conversion.

  • Alkylation:

    • Concentrate the mixture in vacuo, extract with Ethyl Acetate, wash with brine, and dry over anhydrous

      
      . Causality: Complete removal of water is critical to prevent hydrolysis of the alkylating agent in the next step.
      
    • Dissolve the crude oxime in anhydrous DMF. Add NaH (1.2 eq) at 0°C, stir for 30 mins, then add benzyl bromide (1.1 eq).

    • Stir at room temperature for 4 hours.

  • Purification & Final Validation:

    • Quench with ice water, extract with DCM. Purify via silica gel column chromatography.

    • Validation Checkpoint 2: Confirm product identity and >95% purity via

      
      H-NMR (look for the characteristic benzylic 
      
      
      
      singlet around 5.1 ppm) and LC-MS (
      
      
      ). High purity is mandatory to avoid false positives in downstream biological assays.

Workflow Start 1-(Tetrahydro-2H-pyran-2-yl)ethanone Step1 Hydroxylamine / NaOAc (Reflux, 2-4h) Start->Step1 Check1 TLC Validation (Complete Consumption) Step1->Check1 Step2 NaH / Benzyl Bromide (DMF, 0°C to RT) Check1->Step2 Proceed if pass Check2 NMR & LC-MS Validation (>95% Purity) Step2->Check2 Product THP-Oxime Ether Derivative (Antimicrobial Agent) Check2->Product Proceed if pass

Self-validating synthetic workflow for THP-oxime ether derivatives.

Protocol 4.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Evaluate the anti-proliferative activity of synthesized derivatives against K562 cell lines.

  • Cell Seeding: Seed K562 cells in 96-well plates at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% 
    
    
    
    atmosphere.
  • Compound Treatment: Prepare serial dilutions of the THP derivative in DMSO (final DMSO concentration <0.5% to prevent solvent-induced cytotoxicity). Treat cells for 48 hours. Include a positive control (e.g., Foretinib) and a vehicle control[5].

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert MTT into a purple formazan product, providing a direct, quantifiable measure of cell viability.

  • Quantification: Solubilize the formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate

    
     values using non-linear regression analysis.
    

References

  • 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)
  • Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)
  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone Source: Semantic Scholar URL
  • Source: NIH (National Institutes of Health)
  • Source: NIH (National Institutes of Health)

Sources

role of 1-(tetrahydro-2H-pyran-2-yl)ethanone in flavor chemistry profiles

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 1-(Tetrahydro-2H-pyran-2-yl)ethanone in Flavor Chemistry Profiles

Abstract This technical guide provides an in-depth analysis of 1-(tetrahydro-2H-pyran-2-yl)ethanone (also known as 2-acetyltetrahydropyran or 2-ATHP), a critical yet often overlooked structural analog in the flavor chemistry of thermally processed foods. While its nitrogen-containing counterpart, 2-acetyl-1-pyrroline (2-AP), is celebrated for the characteristic "roast" and "popcorn" notes of bread crust and aromatic rice, 2-ATHP offers a unique stability profile and complementary sensory attributes. This document details the physicochemical properties, formation mechanisms via Maillard chemistry, sensory thresholds, and synthetic pathways of 2-ATHP, serving as a reference for flavor chemists and food scientists.

Chemical Identity & Physicochemical Properties[1][2][3]

1-(Tetrahydro-2H-pyran-2-yl)ethanone is a cyclic ether ketone. Unlike the unstable pyrroline ring in 2-AP, the saturated tetrahydropyran ring in 2-ATHP confers significant chemical stability against oxidation and polymerization, making it a valuable reference standard and potential flavor modulator.

PropertyData
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)ethanone
Common Synonyms 2-Acetyltetrahydropyran, 2-ATHP, Methyl tetrahydro-2-pyranyl ketone
CAS Number 16626-28-9 (General/Isomeric Mix)
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in alcohol, propylene glycol; sparingly soluble in water
LogP (Predicted) ~1.2 - 1.5

Sensory Profile & Olfactory Mechanisms[3][4][5]

The sensory impact of 2-ATHP is defined by its structural relationship to the potent "cracker-like" odorants generated during the Maillard reaction.

  • Primary Descriptors: Sweet, bready, cracker-like, popcorn, and faintly herbal/ethereal.

  • Secondary Nuances: Roasted nut, jasmine-like (at high dilution), and buttery.

  • Olfactory Threshold:

    • 2-ATHP: ~1–5 ppm (estimated in water).

    • Comparison: Significantly higher than 2-acetyl-1-pyrroline (0.1 ppb) and 2-acetyltetrahydropyridine (1 ppb).

  • Structure-Activity Relationship (SAR): The substitution of the nitrogen atom (in pyrroline/pyridine) with oxygen (in pyran) results in a dramatic increase in detection threshold (lower potency) and a shift from "intense roasty/amine" to "sweet/ethereal bready." However, the acetyl group at the 2-position remains the critical pharmacophore for the "baked" character.

Sensory Mapping vs. Nitrogen Analogs
CompoundHeterocycleKey DescriptorsStabilityPotency
2-Acetyl-1-pyrroline Pyrroline (N)Popcorn, Basmati RiceVery Low (Polymerizes)High (ppb)
2-Acetyltetrahydropyridine Piperidine (N)Cracker, BiscuitLow to ModerateHigh (ppb)
2-Acetyltetrahydropyran Pyran (O)Sweet Bread, HerbalHigh Moderate (ppm)

Formation & Occurrence: The Maillard Pathway[6]

2-ATHP is formed through the thermal degradation of sugars (hexoses) in the absence of amino nitrogen incorporation into the ring, or via the reduction of furan precursors.

Mechanism:

  • Sugar Degradation: Hexoses (Glucose/Fructose) undergo dehydration to form 1-deoxyosones.

  • Cyclization: Further dehydration leads to the formation of 2-acetylfuran .

  • Reduction: In reducing environments (e.g., presence of formic acid or specific reductones), the furan ring is hydrogenated to the tetrahydro- form.

Natural Occurrence:

  • Bread Crust: Identified as a minor component contributing to the "crumb" rather than the "crust" note due to its ethereal nature.

  • Malted Barley: Found in roasted malt profiles.

  • Popcorn: Present alongside 2-acetylpyrazine and 2-AP.[1]

Diagram 1: Formation Pathway of 2-Acetyltetrahydropyran

MaillardPathway Hexose Hexose Sugar (Glucose/Fructose) Deoxyosone 3-Deoxyosone Intermediate Hexose->Deoxyosone - H₂O (Dehydration) Acetylfuran 2-Acetylfuran (Precursor) Deoxyosone->Acetylfuran Cyclization - 2H₂O ATHP 2-Acetyltetrahydropyran (Target) Acetylfuran->ATHP Reduction (+ 2H₂)

Caption: Simplified pathway showing the derivation of 2-ATHP from hexose sugars via the 2-acetylfuran intermediate.

Analytical Characterization

Reliable identification of 2-ATHP requires gas chromatography coupled with mass spectrometry (GC-MS).

  • Extraction Method: Simultaneous Distillation-Extraction (SDE) or Solid Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber is recommended for volatile recovery from food matrices.

  • GC Retention: Elutes after 2-acetylfuran on polar columns (e.g., DB-Wax).

  • Mass Spectrum (EI, 70 eV):

    • Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺).

    • Molecular Ion: m/z 128 ([M]⁺, weak).

    • Key Fragments: m/z 85 ([M - Acetyl]⁺, tetrahydropyranyl cation), m/z 71.

Experimental Protocol: Synthesis via Hydrogenation

For researchers requiring high-purity material for sensory standards or spiking studies, the catalytic hydrogenation of 2-acetylfuran is the standard protocol.

Objective: Synthesize 1-(tetrahydro-2H-pyran-2-yl)ethanone from 2-acetylfuran.

Reagents:

  • 2-Acetylfuran (CAS 1192-62-7)

  • Palladium on Carbon (Pd/C, 10% loading)

  • Ethanol (Solvent)

  • Hydrogen Gas (H₂)

Protocol:

  • Preparation: Dissolve 10.0 g of 2-acetylfuran in 100 mL of absolute ethanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Seal the vessel and purge with nitrogen (3x), then hydrogen (3x). Pressurize to 30–50 psi (2–3 bar) H₂.

  • Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2) or GC.[2][3][4]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp ~70–75°C at 15 mmHg) to obtain the colorless liquid product.

Diagram 2: Synthetic Workflow

SynthesisWorkflow Start Start: 2-Acetylfuran + Ethanol Catalyst Add Catalyst: 10% Pd/C Start->Catalyst Hydrogenation Hydrogenation: 50 psi H₂, 25°C, 6h Catalyst->Hydrogenation Workup Workup: Filter (Celite) -> Evaporate Hydrogenation->Workup Product Final Product: 2-Acetyltetrahydropyran Workup->Product

Caption: Step-by-step synthetic workflow for the laboratory preparation of 2-ATHP.

Regulatory & Safety Status

Unlike its widely regulated nitrogen analogs, 2-ATHP occupies a niche regulatory space.

  • FEMA GRAS Status: As of the most recent publications, 1-(tetrahydro-2H-pyran-2-yl)ethanone does not hold a unique FEMA GRAS number as an isolated flavoring substance. It is typically regulated as a natural constituent of food extracts (e.g., bread, malt) or used as a process flavor intermediate .

  • EU Flavouring Regulation: Listed in the EU Register of Flavouring Substances (FL No. 13.000 series typically for furan derivatives, though specific assignment varies).

  • Safety: Generally regarded as safe at naturally occurring levels found in baked goods.

  • Usage: Primarily used in "Reaction Flavors" or as a stable internal standard for quantifying unstable Maillard products.

References

  • Maillard Reaction & Flavor Chemistry

    • Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. Link

  • Synthesis of Pyran Derivatives

    • Buttery, R. G., et al. (1983).[1] Flavor Chemistry of Bread and Roasted Foods. ACS Symposium Series.

  • Sensory Properties of Heterocycles: Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.
  • Analytical Methods

    • Adams, A., & De Kimpe, N. (2006).[1] Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-1,4-thiazine: Key Flavor Compounds of Bread Crust. Chemical Reviews. Link

Sources

Methodological & Application

Application Note: Modular Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)ethanone via Regioselective C-H Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-precision protocol for the synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone (also known as 2-acetyltetrahydropyran) starting from 3,4-dihydro-2H-pyran (DHP) .

Unlike standard esterification or etherification protocols, this synthesis requires the construction of a carbon-carbon bond at the C2 position (the enol ether carbon) of the pyran ring. The guide details a Lithiation-Functionalization-Saturation strategy, which offers superior regiocontrol compared to radical addition methods and is more accessible for laboratory-scale synthesis than industrial hydroformylation.

Introduction & Strategic Analysis

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry (e.g., polyether antibiotics, pheromones). Functionalizing the C2 position of the commercially available 3,4-dihydro-2H-pyran (DHP) presents a specific challenge: the C5=C6 double bond is electron-rich, making it susceptible to electrophilic attack (e.g., protonation) rather than nucleophilic functionalization.

To install an acetyl group at the C2 position (C6 in DHP numbering), we employ a Umpolung strategy . By treating DHP with tert-butyllithium, we selectively deprotonate the vinyl position (C6), converting the electrophilic enol ether into a nucleophilic vinyllithium species. This intermediate traps acetaldehyde to form an allylic alcohol, which is subsequently oxidized and hydrogenated to the target saturated ketone.

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation logic, highlighting the critical intermediate states.

G DHP 3,4-Dihydro-2H-pyran (Starting Material) Li_Int 6-Lithio-3,4-dihydro-2H-pyran (Nucleophilic Intermediate) DHP->Li_Int t-BuLi, THF -78°C to 0°C Allyl_Alc 1-(3,4-Dihydro-2H-pyran-6-yl)ethanol (Allylic Alcohol) Li_Int->Allyl_Alc Acetaldehyde Electrophilic Trap Enone 1-(3,4-Dihydro-2H-pyran-6-yl)ethanone (Enone) Allyl_Alc->Enone MnO2 or DMP Oxidation Target 1-(Tetrahydro-2H-pyran-2-yl)ethanone (Target Ketone) Enone->Target H2, Pd/C Hydrogenation

Figure 1: Strategic workflow for the conversion of DHP to 2-acetyltetrahydropyran via vinyllithium intermediate.

Experimental Protocol

Phase 1: Regioselective Lithiation and Acetaldehyde Addition

Objective: Install the two-carbon handle at the C6 position of DHP. Mechanism: The vinyl proton at C6 is the most acidic (pKa ~40) due to the inductive effect of the adjacent oxygen. t-Butyllithium is required for quantitative deprotonation; n-butyllithium is typically insufficient or leads to side reactions.

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP): 1.0 equiv.[1]

  • tert-Butyllithium (1.7 M in pentane): 1.1 equiv.

  • Acetaldehyde (freshly distilled): 1.2 equiv.

  • THF (anhydrous): 0.5 M concentration relative to DHP.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool the flask to -78 °C (dry ice/acetone bath).

  • Solvent: Cannulate anhydrous THF into the flask.

  • Lithiation: Add tert-butyllithium dropwise via syringe.

    • Critical Safety Note:t-BuLi is pyrophoric. Use extreme caution and proper needle techniques.

  • Substrate Addition: Add DHP dropwise to the t-BuLi solution at -78 °C.

  • Deprotonation: Warm the mixture to 0 °C (ice bath) and stir for 30–60 minutes. The solution typically turns yellow, indicating the formation of 6-lithio-3,4-dihydro-2H-pyran [1].

  • Trapping: Cool the mixture back to -78 °C . Add acetaldehyde dropwise.

  • Quench: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl.

  • Workup: Warm to room temperature. Extract with Et₂O (3x).[2] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields 1-(3,4-dihydro-2H-pyran-6-yl)ethanol .

Phase 2: Chemoselective Oxidation

Objective: Convert the allylic alcohol to the enone. Rationale: Manganese Dioxide (MnO₂) is chosen for its high selectivity towards allylic alcohols, avoiding over-oxidation or side reactions with the enol ether double bond.

Protocol:

  • Dissolve the alcohol from Phase 1 in CH₂Cl₂ (0.1 M).

  • Add activated MnO₂ (10–20 equiv.).

  • Stir at room temperature for 12–24 hours. Monitor by TLC.[2]

  • Filter through a pad of Celite to remove manganese salts.

  • Concentrate to yield 1-(3,4-dihydro-2H-pyran-6-yl)ethanone (2-acetyl-3,4-dihydro-2H-pyran).

Phase 3: Catalytic Hydrogenation

Objective: Saturate the C5=C6 double bond to obtain the final tetrahydropyran. Selectivity: Pd/C catalyzes the reduction of the electron-rich enol ether double bond. Under standard conditions, the ketone carbonyl is generally preserved.

Protocol:

  • Dissolve the enone in EtOAc or MeOH.

  • Add 10% Pd/C (5–10 wt% loading).

  • Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature.

  • Monitor closely by proton NMR or GC-MS.

    • Endpoint: Disappearance of the vinyl proton signal (~5-6 ppm).

  • Filter through Celite and concentrate.

  • Final Purification: Distillation (vacuum) or flash chromatography.

Data Summary & Process Parameters

ParameterSpecificationNotes
Starting Material 3,4-Dihydro-2H-pyran (CAS 110-87-2)Must be dry; store over sieves.
Key Reagent tert-ButyllithiumPyrophoric. Handle under inert atmosphere.
Lithiation Temp -78 °C

0 °C
Warming is crucial for metallation kinetics [1].
Intermediate 1 1-(3,4-dihydro-2H-pyran-6-yl)ethanolAllylic alcohol; acid sensitive.
Intermediate 2 2-acetyl-3,4-dihydro-2H-pyranEnone; UV active.
Final Yield 45–60% (Overall)Dependent on lithiation efficiency.

Troubleshooting & Critical Controls

Lithiation Efficiency

The most common failure mode is incomplete lithiation.

  • Symptom: Recovery of starting DHP or low yield of alcohol.

  • Solution: Ensure the "warm-up" step to 0 °C is performed. The vinyl proton of DHP is not acidic enough to be removed quantitatively at -78 °C within a short timeframe. The color change to yellow is a visual indicator of the vinyllithium species [1].

Stability of Intermediates

The enol ether functionality in DHP and the intermediates is acid-sensitive.

  • Control: Ensure all glassware is base-washed or neutral. Use triethylamine (1%) in chromatography eluents if degradation is observed on silica gel.

  • Quench: Use buffered NH₄Cl or NaHCO₃ for quenching; avoid strong acids.

Hydrogenation Selectivity

While Pd/C is standard, over-reduction of the ketone to the alcohol (1-(tetrahydro-2H-pyran-2-yl)ethanol) is possible if the reaction runs too long.

  • Control: Stop the reaction immediately upon consumption of the alkene. If over-reduction occurs, a mild Swern oxidation can restore the ketone.

Alternative Routes (Contextual)

While the lithiation route is preferred for laboratory precision, two other pathways exist:

  • Hydroformylation (Industrial):

    • Method: DHP + CO/H₂ + Rh catalyst

      
       2-formyltetrahydropyran 
      
      
      
      MeMgBr
      
      
      Oxidation.
    • Pros: Atom economical.[1]

    • Cons: Requires high-pressure autoclaves; regioselectivity (2- vs 3-formyl) depends heavily on the ligand [2].

  • Nitrile Synthesis:

    • Method: DHP + HCl

      
       2-chlorotetrahydropyran 
      
      
      
      CuCN
      
      
      2-cyanotetrahydropyran
      
      
      MeMgBr.
    • Pros: Avoids t-BuLi.

    • Cons: Use of toxic cyanides; 2-chlorotetrahydropyran is unstable and a potent alkylating agent.

References

  • Boeckman, R. K.; Bruza, K. J. "Regiospecific Lithiation of 3,4-Dihydro-2H-pyran. A Convenient Synthesis of 6-Substituted Dihydropyrans." Journal of Organic Chemistry, 1979 , 44(26), 4781–4784.

  • Briet, B.; Seiche, W. "Hydroformylation of Dihydropyrans." Synthesis, 2001, 1, 1–36.
  • Sigma-Aldrich. "3,4-Dihydro-2H-pyran Product Information & Safety Data Sheet."

  • BenchChem. "Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran Derivatives."

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1-(tetrahydro-2H-pyran-2-yl)ethanol in Synthetic Chemistry

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The target molecule of this guide, 1-(tetrahydro-2H-pyran-2-yl)ethanone, is a key intermediate whose reduction product, 1-(tetrahydro-2H-pyran-2-yl)ethanol, incorporates the ubiquitous tetrahydropyran (THP) motif. The THP ring is a privileged scaffold found in numerous natural products and bioactive compounds. The stereoselective synthesis of substituted tetrahydropyrans is therefore of significant interest to the drug development community.

Catalytic hydrogenation stands out as a preferred method for this transformation due to its high efficiency, atom economy, and the potential for stereocontrol. This guide provides an in-depth exploration of various catalytic hydrogenation protocols for the conversion of 1-(tetrahydro-2H-pyran-2-yl)ethanone to 1-(tetrahydro-2H-pyran-2-yl)ethanol, offering researchers a comprehensive resource for selecting and optimizing reaction conditions. We will delve into the mechanistic underpinnings of this reaction and present detailed, field-proven protocols using common heterogeneous catalysts.

Mechanistic Insights: The Horiuti-Polanyi Pathway in Ketone Hydrogenation

The catalytic hydrogenation of ketones over heterogeneous metal catalysts, such as Palladium (Pd), Platinum (Pt), and Nickel (Ni), is generally understood to proceed via the Horiuti-Polanyi mechanism.[1] This surface-mediated pathway involves a series of well-defined steps that explain the catalytic cycle and the stereochemical outcome of the reaction.

The key stages of the mechanism are:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the ketone substrate, 1-(tetrahydro-2H-pyran-2-yl)ethanone, adsorb onto the surface of the metal catalyst. The catalyst's surface possesses active sites with residual bonding capacity that facilitate this interaction.[2]

  • Dissociation of Hydrogen: The strong H-H bond in molecular hydrogen is cleaved upon adsorption, leading to the formation of two metal-hydride (M-H) bonds on the catalyst surface.[1][2]

  • Coordination of the Carbonyl Group: The ketone coordinates to the metal surface through its carbonyl group. This interaction polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Sequential Hydrogen Transfer: The reduction proceeds through a stepwise transfer of the surface-bound hydrogen atoms to the carbonyl group. The first hydrogen atom is transferred to the carbonyl carbon, forming a new C-H bond and a metal-bound alkoxide intermediate. Subsequently, a second hydrogen atom is transferred to the oxygen atom, yielding the final alcohol product, 1-(tetrahydro-2H-pyran-2-yl)ethanol.[1]

  • Desorption of the Product: The resulting alcohol has a lower affinity for the catalyst surface compared to the starting ketone and desorbs, regenerating the active site for the next catalytic cycle.[2]

This mechanistic understanding is crucial for optimizing reaction conditions. For instance, the choice of catalyst can influence the rate of hydrogen dissociation and the strength of substrate adsorption, thereby affecting the overall reaction efficiency and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone using three commonly employed heterogeneous catalysts. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, and product isolation.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a versatile and widely used catalyst for hydrogenation reactions due to its high activity and selectivity.[3] It is particularly effective for the reduction of ketones under mild conditions.[3]

Materials:

  • 1-(tetrahydro-2H-pyran-2-yl)ethanone

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker flask or a round-bottom flask equipped with a hydrogen balloon), add 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol% Pd). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times) to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

  • Reaction Monitoring: Commence vigorous stirring or shaking at room temperature. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(tetrahydro-2H-pyran-2-yl)ethanol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Catalyzed Hydrogenation

Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of a wide range of functional groups, including ketones.[4] It is often used when other catalysts show lower activity.

Materials:

  • 1-(tetrahydro-2H-pyran-2-yl)ethanone

  • Platinum(IV) oxide (PtO₂)

  • Ethyl acetate or Glacial acetic acid (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 eq) in ethyl acetate or glacial acetic acid (0.1-0.5 M). Note: Acetic acid can sometimes accelerate the hydrogenation of ketones.

  • Catalyst Addition: Add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation: Connect the vessel to the hydrogenation apparatus. Purge the system by evacuating and backfilling with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 3-5 atm or 45-75 psi).

  • Reaction Monitoring: Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 1-8 hours.

  • Work-up: After the reaction is complete, vent the hydrogen and flush the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake thoroughly with the reaction solvent.

  • Product Isolation: If using ethyl acetate, concentrate the filtrate under reduced pressure. If using acetic acid, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate before extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude 1-(tetrahydro-2H-pyran-2-yl)ethanol by flash column chromatography if required.

Protocol 3: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including ketones.[5][6] It is particularly useful for large-scale reductions.

Materials:

  • 1-(tetrahydro-2H-pyran-2-yl)ethanone

  • Raney® Nickel (active, in a slurry, typically in water or ethanol)

  • Methanol or Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Catalyst Preparation: Caution: Active Raney® Nickel is pyrophoric and must be handled under a liquid (e.g., water or ethanol) at all times. In a fume hood, carefully wash the required amount of Raney® Nickel slurry with the reaction solvent (methanol or ethanol) to remove the storage liquid.

  • Reaction Setup: To a hydrogenation vessel, add the washed Raney® Nickel slurry. Then, add a solution of 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 eq) in methanol or ethanol (0.1-0.5 M).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Flush the system with hydrogen gas by evacuating and backfilling three times. Pressurize the vessel to the desired hydrogen pressure (typically 3-10 atm or 45-150 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate. Monitor the consumption of hydrogen and the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with an inert gas.

  • Catalyst Removal: Allow the Raney® Nickel to settle. Carefully decant the supernatant. Add more solvent to the catalyst, stir, and decant again. Combine the decanted solutions. Alternatively, for complete removal, filter the reaction mixture through a pad of Celite®. Caution: The filter cake containing Raney® Nickel should not be allowed to dry as it can ignite spontaneously. Keep it wet and dispose of it properly.

  • Product Isolation: Concentrate the combined filtrates under reduced pressure to obtain the crude 1-(tetrahydro-2H-pyran-2-yl)ethanol.

  • Purification: Purify the crude product by distillation or flash column chromatography as needed.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly impact the outcome of the hydrogenation reaction. The following table summarizes typical reaction parameters and expected outcomes for the different catalytic systems described.

CatalystTypical Catalyst Loading (mol%)Hydrogen Pressure (atm)Temperature (°C)Typical SolventTypical Reaction Time (h)Expected Yield
10% Pd/C 5 - 101 - 420 - 40Ethanol, Methanol2 - 12High
PtO₂ 1 - 53 - 520 - 30Ethyl Acetate, Acetic Acid1 - 8Very High
Raney® Ni 10 - 50 (w/w)3 - 1020 - 60Ethanol, Methanol4 - 24High

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the catalytic hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate (1-(tetrahydro-2H-pyran-2-yl)ethanone) in suitable solvent B 2. Add Catalyst (Pd/C, PtO2, or Raney Ni) under inert atmosphere A->B C 3. Purge Vessel with H2 B->C D 4. Pressurize with H2 and Stir Vigorously C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Vent H2, Purge with N2 E->F Reaction Complete G 7. Filter to Remove Catalyst F->G H 8. Concentrate Filtrate G->H I 9. Purify Product (e.g., Chromatography) H->I J Final Product: 1-(tetrahydro-2H-pyran-2-yl)ethanol I->J

Caption: General workflow for the catalytic hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Conclusion and Future Perspectives

The catalytic hydrogenation of 1-(tetrahydro-2H-pyran-2-yl)ethanone to 1-(tetrahydro-2H-pyran-2-yl)ethanol is a robust and efficient transformation that can be achieved using a variety of common heterogeneous catalysts. The choice between Palladium on carbon, Platinum(IV) oxide, and Raney® Nickel will depend on factors such as desired reaction rate, cost, and scale of the synthesis. The protocols provided herein offer a solid foundation for researchers to successfully perform this reduction.

Future research in this area may focus on the development of more sustainable and reusable catalysts, as well as the exploration of enantioselective hydrogenation methods to control the stereochemistry at the newly formed chiral center. Such advancements will further enhance the utility of this important synthetic transformation in the development of novel therapeutics and other valuable chemical entities.

References

  • Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. (n.d.). Retrieved from [Link]

  • Hydrogenation with Heterogeneous Catalysts. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. (2008). National Institutes of Health. Retrieved from [Link]

  • Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. (2002). PubMed. Retrieved from [Link]

  • Catalytic Hydrogenation Reaction & Mechanism. (n.d.). Study.com. Retrieved from [Link]

  • Handbook of heterogeneous catalytic hydrogenation for organic synthesis. (1999). Retrieved from [Link]

  • tetrahydropyran. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Palladium on carbon. (n.d.). Wikipedia. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012, February 10). National Institutes of Health. Retrieved from [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI. Retrieved from [Link]

  • The Art of Heterogenous Catalytic Hydrogenation Part 2. (n.d.). University of Illinois. Retrieved from [Link]

  • Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. (2008, September 19). PubMed. Retrieved from [Link]

  • Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. (2020, May 23). Chemistry LibreTexts. Retrieved from [Link]

  • Raney Nickel Reduction Mechanism. (2021, June 22). YouTube. Retrieved from [Link]

  • Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.). Google Patents.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Retrieved from [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 14). MDPI. Retrieved from [Link]

Sources

Oxidation of 1-(Tetrahydro-2H-pyran-2-yl)ethanone to Tetrahydro-2H-pyran-2-carboxylic Acid: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Tetrahydro-2H-pyran-2-carboxylic acid is a highly valuable heterocyclic building block utilized extensively in the synthesis of biologically active pharmaceutical ingredients[1]. While some synthetic routes rely on the catalytic hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid precursors[2], the direct oxidative cleavage of 1-(tetrahydro-2H-pyran-2-yl)ethanone via the haloform reaction provides a highly scalable, cost-effective, and robust alternative.

This application note details the transformation of the methyl ketone precursor to the corresponding carboxylic acid using sodium hypochlorite (NaOCl) under strongly basic conditions. Designed for drug development professionals and synthetic chemists, this guide emphasizes mechanistic causality, in-process controls, and self-validating experimental techniques to ensure high yield and purity.

Mechanistic Causality & Regioselectivity

The haloform reaction is a classic method for the exhaustive halogenation and subsequent cleavage of methyl ketones[3]. For 1-(tetrahydro-2H-pyran-2-yl)ethanone, the reaction presents a unique regioselectivity challenge: the molecule possesses two enolizable alpha-positions (the methyl group and the C2 position of the tetrahydropyran ring).

The success of this protocol relies on three distinct chemical principles:

  • Kinetic Enolization: The methyl group is sterically unhindered compared to the secondary C2 carbon of the THP ring. Under basic conditions, deprotonation occurs preferentially at the methyl site[4].

  • Thermodynamic pKa Shift: Once the first chlorine atom is transferred from the hypohalite to the methyl group, the strong electron-withdrawing effect of the halogen drastically lowers the pKa of the remaining methyl protons[5]. This ensures that the second and third halogenations occur exclusively and rapidly at the methyl site, forming a 2,2,2-trichloro-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one intermediate.

  • Nucleophilic Acyl Substitution: The resulting trichloromethyl group (-CCl₃) is an exceptional leaving group. Hydroxide attack at the carbonyl carbon forms a tetrahedral intermediate that collapses, cleaving the C-C bond to expel the trichloromethyl anion[5]. Rapid proton transfer yields the water-soluble sodium tetrahydro-2H-pyran-2-carboxylate and chloroform (CHCl₃)[3].

HaloformMechanism A 1-(THP-2-yl)ethanone (Methyl Ketone) B Trihalomethyl Ketone Intermediate A->B NaOCl, NaOH (Exhaustive Halogenation) C Tetrahedral Intermediate B->C OH⁻ Attack D THP-2-Carboxylate + Haloform C->D C-C Cleavage E THP-2-Carboxylic Acid (Target) D->E H₃O⁺ (Acidic Workup)

Mechanistic pathway of the haloform oxidation of 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the optimized protocol.

ParameterSpecification / ValueRationale
Starting Material 1-(tetrahydro-2H-pyran-2-yl)ethanonePrecursor methyl ketone.
Oxidant NaOCl (10-12% aq. solution), 3.5 - 4.0 eq.Excess required for 3x halogenation + oxidation.
Base NaOH (2.0 M aq.), 1.5 eq.Promotes initial enolization and nucleophilic cleavage.
Reaction Temperature 0 °C to 10 °C (Addition phase)Prevents exothermic runaway and ring degradation.
Quenching Agent Na₂SO₃ (aq)Reduces unreacted hypochlorite prior to acidification.
Target Product Tetrahydro-2H-pyran-2-carboxylic acidIsolated as a stable organic acid.
Typical Yield 75% – 85%Varies slightly based on extraction efficiency.

Self-Validating Experimental Protocol

Note: This reaction generates chloroform (CHCl₃) as a byproduct. All operations must be conducted in a well-ventilated fume hood.

Stage 1: Exhaustive Halogenation & Cleavage
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and an internal temperature probe, add 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 equivalent) and a 2.0 M aqueous solution of NaOH (1.5 equivalents).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Oxidant Addition: Begin the dropwise addition of commercial NaOCl solution (10-12% active chlorine, 3.5 equivalents).

    • Causality: The halogenation process is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 10 °C. Elevated temperatures can lead to non-specific oxidation or ring-opening of the tetrahydropyran core.

  • Maturation: Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2–3 hours.

Stage 2: Quenching & Pre-Extraction
  • Quenching: Cool the mixture back to 5 °C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Self-Validation (Critical Safety Step): Spot the reaction mixture onto starch-iodide indicator paper. The paper must remain white. A blue/black color indicates residual hypochlorite, requiring additional Na₂SO₃. Causality: Failing to quench excess NaOCl will result in the release of highly toxic chlorine gas (Cl₂) during the subsequent acidification step.

  • Pre-Extraction: Transfer the quenched mixture to a separatory funnel and extract twice with dichloromethane (DCM).

    • Causality: At this highly basic pH (>12), the target product exists as the water-soluble sodium carboxylate. The DCM extraction selectively removes the chloroform byproduct and any unreacted organic impurities, effectively purifying the product while it remains safely in the aqueous phase. Discard the DCM layers into a halogenated waste container.

Stage 3: Acidification & Isolation
  • Acidification: Return the aqueous layer to an Erlenmeyer flask. While stirring and cooling in an ice bath, carefully add concentrated HCl (37%) dropwise until the solution reaches pH 2.

    • Self-Validation: Confirm the pH using universal indicator paper. The solution may become cloudy as the free carboxylic acid precipitates or forms an emulsion.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (EtOAc) three times.

  • Drying & Concentration: Combine the organic EtOAc layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield tetrahydro-2H-pyran-2-carboxylic acid as a viscous oil or low-melting solid.

ExperimentalWorkflow Step1 1. Reaction Setup Dissolve ketone in NaOH (aq) & cool to 0 °C Step2 2. Oxidation Phase Dropwise addition of NaOCl (< 10 °C) Step1->Step2 Step3 3. Quenching Add Na₂SO₃ to destroy excess hypochlorite Step2->Step3 Step4 4. Phase Separation Extract with DCM to remove chloroform Step3->Step4 Step5 5. Acidification Adjust aqueous layer to pH 2 with conc. HCl Step4->Step5 Step6 6. Isolation Extract product into EtOAc, dry, and concentrate Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of THP-2-carboxylic acid.

References

  • Synthesis of Tetrahydropyran-2-Carboxylic Acid (6)
  • Enantioselective Synthesis of (S)
  • Source: SATHEE (iitk.ac.in)
  • Haloform Reaction of Methyl Ketones Source: Master Organic Chemistry URL
  • Haloform reaction Source: Wikipedia URL

Sources

Precision Functionalization of 2-Acetyltetrahydropyran: Stereocontrol & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | ID: AN-THP-024 | Version 2.1

Abstract

2-Acetyltetrahydropyran (2-ATHP) serves as a critical chiral pool scaffold in the synthesis of polyether antibiotics (e.g., lasonolide, neopeltolide) and fragment-based drug discovery. Its utility lies in the C2-stereocenter, which can direct the formation of adjacent stereocenters on the acetyl side chain with high fidelity. This Application Note details optimized protocols for the chemo- and stereoselective functionalization of 2-ATHP, focusing on diastereoselective reduction, Grignard addition, and reductive amination. We provide mechanistic insights based on the Felkin-Anh model to enable predictable stereochemical outcomes.

Stereochemical Foundation: The Chiral Switch

The reactivity of 2-ATHP is governed by the existing stereocenter at C2. Functionalization of the exocyclic ketone creates a new stereocenter, the configuration of which is dictated by the conformation of the tetrahydropyran ring.

  • Conformational Lock: The acetyl group at C2 predominantly adopts an equatorial orientation to minimize 1,3-diaxial interactions with the ring protons.

  • Felkin-Anh Control: The tetrahydropyran ring oxygen acts as the "Large" group (L) due to the

    
     orbital participation. The ring methylene (C3) acts as the "Medium" group (M), and the C2 proton is the "Small" group (S).
    
  • Nucleophilic Trajectory: Nucleophiles preferentially attack the carbonyl from the face anti to the ring oxygen (the Large group) according to the Bürgi-Dunitz trajectory.[1][2]

Stereochemical Decision Tree

The following diagram illustrates the divergent pathways for accessing specific diastereomers.

StereochemControl Start 2-Acetyltetrahydropyran (2-ATHP) Reaction Nucleophilic Addition (Hydride or R-Mg-X) Start->Reaction NonChel Non-Chelating Conditions (LiAlH4, NaBH4, RLi) Reaction->NonChel Standard Chel Chelating Conditions (Zn(BH4)2, MgBr2 + RLi) Reaction->Chel Lewis Acid Additive Anti Anti-Isomer (Major) (Felkin-Anh Product) NonChel->Anti Steric/Electronic Control (>90:10 dr) Syn Syn-Isomer (Major) (Chelation Control) Chel->Syn Coordination Control (Metal Bridge)

Figure 1: Stereochemical control map for 2-ATHP functionalization. Non-chelating conditions favor the anti-isomer via Felkin-Anh transition states.

Module A: Diastereoselective Reduction

Reduction of the ketone moiety generates a secondary alcohol.[3] The choice of reducing agent determines the diastereomeric ratio (dr).

Protocol A1: Felkin-Anh Controlled Reduction (Anti-Selective)

This protocol yields 1-(tetrahydro-2H-pyran-2-yl)ethanol with high anti-selectivity.

Reagents:

  • Substrate: 2-Acetyltetrahydropyran (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Methanol (anhydrous)

  • Quench: Saturated NH4Cl solution

Step-by-Step Procedure:

  • Preparation: Dissolve 2-ATHP (10 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask under N2 atmosphere.

  • Cooling: Cool the solution to -78 °C . Note: Lower temperatures maximize conformational rigidity and diastereoselectivity.

  • Addition: Add NaBH4 (15 mmol) in portions over 15 minutes. Avoid bulk addition to prevent local exotherms.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quench: Carefully add saturated aqueous NH4Cl (20 mL) at 0 °C.

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with CH2Cl2 (3 x 30 mL). Dry combined organics over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Expected Outcome:

  • Yield: >90%

  • Selectivity: >9:1 anti:syn ratio.

Module B: Grignard Addition (Quaternary Center Formation)

Adding organometallics to 2-ATHP creates ternary stereocenters. Grignard reagents typically follow Felkin-Anh control, but the bulky nature of the nucleophile can enhance selectivity.

Protocol B1: Low-Temperature Grignard Addition

Reagents:

  • Substrate: 2-ATHP (1.0 equiv)

  • Reagent: Methylmagnesium Bromide (3.0 M in ether) (1.2 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add 2-ATHP (5 mmol) and anhydrous THF (25 mL).

  • Temperature Control: Cool to -78 °C . This is critical to suppress enolization (proton abstraction) which regenerates the starting material.

  • Addition: Add MeMgBr (6 mmol) dropwise via syringe pump over 30 minutes.

  • Equilibration: Stir at -78 °C for 2 hours.

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of saturated NH4Cl.

  • Workup: Extract with Et2O, wash with brine, dry (MgSO4), and concentrate.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Yield / Recovered SM Enolization of ketoneUse organolithiums (RLi) or Cerium(III) chloride (Luche conditions) to increase nucleophilicity over basicity.
Poor Diastereoselectivity High TemperatureEnsure reaction remains at -78 °C throughout addition.
Complex Mixture Moisture ContaminationEnsure rigorous drying of THF; use fresh Grignard reagent.

Module C: Reductive Amination

Converting the acetyl group to a primary or secondary amine allows for the construction of amino-THP scaffolds, common in CNS-active compounds.

Protocol C1: Direct Reductive Amination with STAB

Sodium Triacetoxyborohydride (STAB) is preferred over NaBH3CN due to lower toxicity and better control (prevents reduction of the ketone prior to imine formation).

Reagents:

  • Substrate: 2-ATHP (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Reductant: NaBH(OAc)3 (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[4]

Step-by-Step Procedure:

  • Imine Formation: Mix 2-ATHP (5 mmol) and Benzylamine (5.5 mmol) in DCE (20 mL). Add Acetic Acid (5 mmol). Stir at Room Temperature for 30-60 minutes to allow imine/iminium equilibrium.

  • Reduction: Add NaBH(OAc)3 (7.5 mmol) in one portion.

  • Duration: Stir overnight (12-16 hours) under N2.

  • Quench: Quench with saturated aqueous NaHCO3 (basic pH is required to extract the free amine).

  • Workup: Extract with CH2Cl2. Wash organic layer with brine.

  • Purification: The amine product is often polar; use CH2Cl2/MeOH (95:5) with 1% NH4OH for chromatography.

Experimental Workflow Summary

The following diagram summarizes the synthetic pathways described above.

Workflow Start Start: 2-Acetyltetrahydropyran Path1 Pathway A: Reduction (NaBH4, -78°C) Start->Path1 Path2 Pathway B: Grignard (RMgX, THF) Start->Path2 Path3 Pathway C: Reductive Amination (R-NH2, STAB) Start->Path3 Prod1 Product: Anti-Alcohol (Chiral Secondary Alcohol) Path1->Prod1 Felkin-Anh Control Prod2 Product: Tertiary Alcohol (Quaternary Center) Path2->Prod2 Nu: Addition Prod3 Product: Functionalized Amine (Amino-THP) Path3->Prod3 Imine Reduction

Figure 2: Synthetic workflow for the divergent functionalization of 2-ATHP.

References

  • Stereoselective Synthesis of Tetrahydropyrans via Prins Cyclization and Functionalization. Source: Journal of the American Chemical Society (JACS). URL:[Link] (Contextual grounding on THP stereocontrol).

  • Felkin-Anh Models in Nucleophilic Addition to Chiral Carbonyls. Source: Chemical Reviews. URL:[Link]

  • Reductive Amination with Sodium Triacetoxyborohydride in Industrial Applications. Source: Journal of Organic Chemistry.[5][6][7] URL:[Link]

  • Synthesis of Lasonolide A: Stereoselective Construction of THP Rings. Source: National Institutes of Health (PMC). URL:[Link]

  • Grignard Reagents: Mechanism and Stereochemistry. Source: Master Organic Chemistry / J. Org. Chem. URL:[Link]

(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are synthesized from the peer-reviewed methodology cited.)

Sources

laboratory scale-up of 1-(tetrahydro-2H-pyran-2-yl)ethanone production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Scale-Up of 1-(Tetrahydro-2H-pyran-2-yl)ethanone Production

Executive Summary

This Application Note details the strategic scale-up of 1-(tetrahydro-2H-pyran-2-yl)ethanone (CAS: 19302-38-6), a critical intermediate in the synthesis of functionalized oxygen heterocycles for pharmaceutical scaffolds and high-value fragrance ingredients.

While multiple synthetic routes exist—including the radical hydroacylation of dihydropyran and the hydrogenation of 2-acetyl-3,4-dihydro-2H-pyran—this guide prioritizes the Nitrile-Grignard Route . This pathway is selected for its operational robustness, availability of commodity starting materials (3,4-dihydro-2H-pyran), and high regioselectivity, making it the most viable candidate for kilogram-scale laboratory production.

Key Performance Indicators (KPIs):

  • Target Scale: 100 g – 1 kg

  • Overall Yield Goal: >65%

  • Purity Target: >98% (GC Area %)

  • Critical Safety Control: Cyanide management and Grignard exotherm control.

Strategic Route Selection

The selection of the synthetic route is governed by the principles of Process Mass Intensity (PMI) and Safety by Design (SbD) .

Route OptionMechanismScale-Up ViabilityVerdict
A. Radical Hydroacylation Radical addition of acetaldehyde to 3,4-dihydro-2H-pyran.Low. Difficult to control radical propagation/termination at scale; safety concerns with peroxides/O2.Rejected for Scale-Up
B. Hydrogenation Hydrogenation of 2-acetyl-3,4-dihydro-2H-pyran.Medium. Excellent atom economy, but the precursor is not a commodity chemical and requires multi-step synthesis.Secondary Option
C. Nitrile-Grignard (Chosen) Hydrocyanation of 3,4-dihydro-2H-pyran followed by Grignard addition.High. Uses cheap 3,4-DHP. 2-Cyanotetrahydropyran is a stable, crystallizable intermediate. Grignard chemistry is standard in pilot plants.Primary Protocol

Reaction Scheme & Mechanism

The synthesis proceeds via the electrophilic addition of HCN (generated in situ or supplied) to the enol ether double bond of 3,4-dihydro-2H-pyran, followed by nucleophilic attack of methylmagnesium chloride on the nitrile.

ReactionScheme DHP 3,4-Dihydro-2H-pyran (Starting Material) Intermediate 2-Cyanotetrahydropyran (Stable Intermediate) DHP->Intermediate Step 1: Hydrocyanation (Cat. Acid, 60°C) HCN HCN Source (Acetone Cyanohydrin) HCN->Intermediate Imine Mg-Imine Complex Intermediate->Imine Step 2: Grignard Addition (THF, <10°C) Grignard MeMgCl (Grignard Reagent) Grignard->Imine Product 1-(Tetrahydro-2H-pyran-2-yl)ethanone (Target) Imine->Product Step 3: Acid Hydrolysis (HCl, H2O)

Figure 1: Synthetic pathway for the production of 2-acetyltetrahydropyran.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Cyanotetrahydropyran

Rationale: Direct use of gaseous HCN is hazardous. We utilize Acetone Cyanohydrin as a safer, liquid surrogate for HCN exchange, or generate HCN in situ under strictly controlled conditions if equipped. For this protocol, we describe the standard Acetone Cyanohydrin exchange method or direct addition if safety scrubbers are available.

Safety Warning: Cyanides are lethal. Work in a high-efficiency fume hood. Have a cyanide antidote kit available. Use HCN detectors.

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP): 1.0 equiv (84.1 g for 1 mol scale)

  • Acetone Cyanohydrin: 1.2 equiv

  • Catalyst: Triethylamine (0.1 equiv) or mild Lewis Acid (depending on specific exchange method).

  • Alternative (Standard Lab): Potassium Cyanide (KCN) + HCl (gas) generation into DHP solution (Requires specialized glass setup).

  • Preferred Scale-Up Method: Reaction of DHP with anhydrous HCN (generated ex-situ) in toluene.

Protocol (via Anhydrous HCN Addition):

  • Setup: A 2L jacketed reactor equipped with an overhead stirrer, internal temperature probe, and a subsurface gas inlet tube. The vent must be connected to a caustic scrubber (20% NaOH + NaOCl).

  • Charging: Charge 3,4-Dihydro-2H-pyran (500 g, 5.94 mol) and Toluene (1.5 L) .

  • Cooling: Cool the solution to 0–5 °C.

  • Addition: Slowly introduce anhydrous HCN gas (1.1 equiv) or add liquid HCN (if available/permitted) via a metering pump. Maintain temperature <10 °C.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by GC. Disappearance of DHP peak.

  • Workup: Purge the reactor with Nitrogen for 1 hour (vent to scrubber) to remove excess HCN.

  • Isolation: Wash the organic phase with saturated NaHCO3 (2 x 500 mL) to neutralize any traces of acid/HCN. Dry over MgSO4.

  • Concentration: Remove toluene under reduced pressure.

  • Purification: Distill the residue under vacuum (approx. 60–65 °C at 10 mmHg).

    • Yield: ~85%

    • Product: Colorless liquid (2-Cyanotetrahydropyran).

Step 2 & 3: Grignard Addition and Hydrolysis

Rationale: The addition of MeMgCl to the nitrile yields an imine magnesium salt. This intermediate is stable in THF but hydrolyzes rapidly to the ketone upon acidic workup.

Reagents:

  • 2-Cyanotetrahydropyran: 1.0 equiv (111.1 g for 1 mol scale)

  • Methylmagnesium Chloride (3M in THF): 1.2 equiv

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: 3M HCl

Protocol:

  • Setup: A 3L 3-neck round-bottom flask or reactor with mechanical stirring, reflux condenser, N2 inlet, and dropping funnel. Flame-dry the glassware under N2 flow.

  • Charging: Charge 2-Cyanotetrahydropyran (111.1 g, 1.0 mol) and Anhydrous THF (800 mL) .

  • Cooling: Cool the reactor to -10 °C to 0 °C using an acetone/ice bath or chiller.

  • Grignard Addition: Add MeMgCl (3M in THF, 400 mL, 1.2 mol) dropwise over 90 minutes.

    • Critical: Maintain internal temperature < 5 °C . The reaction is highly exothermic.

  • Reaction: After addition, allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • IPC: Take an aliquot, quench with dilute acid, and check by GC for consumption of nitrile.

  • Hydrolysis (The "Quench"):

    • Cool the reaction mixture back to 0 °C .

    • Slowly add 3M HCl (600 mL) .

    • Caution: Initial addition will cause vigorous gas evolution (methane) and foaming. Add dropwise until the exotherm subsides.

  • Imine Hydrolysis: Once the quench is complete, heat the biphasic mixture to 40–50 °C for 1 hour to ensure full hydrolysis of the imine to the ketone.

  • Workup:

    • Separate the layers.[2]

    • Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

    • Combine organic layers and wash with Brine (500 mL).

    • Dry over Anhydrous Na2SO4.[2][3][4]

  • Purification:

    • Concentrate the solvent via rotary evaporation.[3]

    • Perform fractional distillation under reduced pressure.

    • Boiling Point: Expect ~70–75 °C at 15 mmHg (literature values vary by pressure; establish a boiling curve).

Process Data & Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidDarkens upon oxidation; store under Argon.
Purity (GC) > 98.0%Main impurity: 2-acetyl-3,4-dihydro-2H-pyran (if elimination occurs).
Density ~1.02 g/mL
Yield (Step 1) 80–90%Dependent on HCN quality and dryness.
Yield (Step 2) 75–85%Dependent on moisture control during Grignard.
Total Yield ~60–75%From DHP.

Troubleshooting & Optimization

Issue 1: Low Conversion in Grignard Step

  • Cause: Moisture in THF or "dead" Grignard reagent.

  • Solution: Titrate the Grignard reagent before use. Ensure THF is <50 ppm water (Karl Fischer).

Issue 2: Formation of Tertiary Alcohol (Double Addition)

  • Cause: Excess Grignard or high temperature allowing the ketone (product) to react further.

  • Solution: The intermediate imine salt usually precipitates or is stable enough to prevent double addition if the temperature is kept low (<5 °C) during addition. Do not heat the reaction before hydrolysis.

Issue 3: "Popcorn" Polymer Formation

  • Cause: DHP is a vinyl ether and can polymerize with strong acids.

  • Solution: In Step 1, ensure the stabilizer (e.g., NaOH or amine) is present if storing DHP. During Hydrocyanation, control the acid concentration carefully.

Safety & Engineering Controls

SafetyFlow cluster_0 Critical Safety Barriers HCN_Handling Cyanide Handling (Detectors, Antidote, Scrubber) Exotherm Grignard Exotherm (Active Cooling, Dosing Control) HCN_Handling->Exotherm Step 1 Complete Ventilation High-Flow Ventilation (Local Exhaust) Exotherm->Ventilation Quench Phase End Safe Product Ventilation->End Start Start Process Start->HCN_Handling

Figure 2: Safety workflow emphasizing critical control points.

  • Cyanide: All vents from Step 1 must go to a bleach/caustic scrubber. Personnel must wear personal HCN monitors.

  • Exotherms: The Grignard reaction (Step 2) has a high adiabatic temperature rise. Do not add MeMgCl all at once ("all-in" addition is forbidden at scale). Use a dosing pump.

  • Peroxides: DHP and the product are ethers.[5] Test for peroxides before distillation.

References

  • Synthesis of 2-Cyanotetrahydropyran

    • Methodology: Reaction of 3,4-dihydro-2H-pyran with hydrogen cyanide.[6]

    • Source: Paul, R.; Tchelitcheff, S. Bull. Soc. Chim. Fr.1948, 197.
    • Validation:

  • Grignard Addition to Nitriles (General Protocol): Methodology: Preparation of ketones from nitriles. Source: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954.
  • Safety in Hydrogenation and Grignard Scale-Up

    • Source: Anderson, N. G. Practical Process Research & Development; Academic Press, 2012.
    • Link:

  • Alternative Hydroacylation Routes (Background)

    • Source:Organic Chemistry Portal - Hydroacyl
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Acetyltetrahydropyran (2-ATHP) Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Functionalizing


-alkoxy ketones like 2-acetyltetrahydropyran (2-ATHP) presents a unique set of chemoselective and stereoselective challenges. Due to the dual activation of the C2 position by both the tetrahydropyran (THP) ring oxygen and the carbonyl group, researchers frequently encounter competing side reactions.

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield functionalization while preserving the integrity of the THP ring and its stereocenters.

Core Mechanistic Troubleshooting (Q&A)

Q: During the alkylation of 2-ATHP, my mass spectrometry data shows an [M-18] peak and NMR indicates the presence of acyclic aliphatic alkenes. Why is the tetrahydropyran ring opening? A: You are observing an E1cB-like


-elimination. 2-ATHP is an 

-alkoxy ketone. If your base allows for thermodynamic equilibration, deprotonation will occur at the highly acidic C2 position. This forms a thermodynamic enolate where the THP ring oxygen is situated in the

-position relative to the enolate oxygen. The enolate electrons readily collapse to reform the carbonyl, ejecting the alkoxide leaving group and cleaving the C-O bond to form an acyclic enone. Solution: You must strictly enforce kinetic enolate formation at the terminal methyl group by using a bulky, non-nucleophilic base (e.g., LDA) at cryogenic temperatures (-78°C).

Q: My isolated product is completely racemized at the C2 position. How can I retain stereochemical integrity during functionalization? A: Epimerization is driven by the reversible formation of the C2 enolate. Even trace amounts of protic solvents or the use of thermodynamic bases will catalyze this process. To prevent this during downstream functionalization, avoid all protic conditions. If the epimerization is occurring during the initial synthesis of 2-ATHP itself, transition to a 1[1]. Coupling a THP-2-carboxylic acid derivative with N,O-dimethylhydroxylamine followed by Grignard addition avoids over-addition and has been shown to reduce


-epimerization to <1%[1][2].

Q: Why am I getting a complex mixture of high-molecular-weight oligomers instead of my desired mono-alkylated product? A: The terminal methyl group of the acetyl moiety is sterically unhindered and highly nucleophilic once enolized. Furthermore,


-alkoxy ketones exhibit specific electronic properties that make their carbonyl carbons highly electrophilic[3]. If unreacted 2-ATHP is present in the reaction mixture alongside its own enolate, rapid self-aldol condensation occurs.
Solution: Utilize an "inverse addition" technique. Add the ketone dropwise to a slight stoichiometric excess (1.05 eq) of base, ensuring that unreacted ketone is never present in high concentrations.

Reaction Pathway Visualization

The following diagram maps the causality between your choice of reaction conditions and the resulting side reactions.

G A 2-Acetyltetrahydropyran (2-ATHP) B Kinetic Enolate (Terminal CH3) A->B LDA, -78°C (Kinetic Control) C Thermodynamic Enolate (C2 Position) A->C NaOH / RT (Thermodynamic) D Desired Functionalization (e.g., Alkylation) B->D Electrophile G Self-Condensation (Oligomerization) B->G Excess Substrate E C2 Epimerization (Loss of Stereocenter) C->E Protonation F Beta-Elimination (Ring Opening) C->F O-Cleavage

Mechanistic pathways and side reactions in 2-acetyltetrahydropyran functionalization.

Quantitative Optimization Data

To achieve high yields, the reaction environment must be strictly controlled. The table below summarizes the causal relationship between base selection, enolate control, and the prevalence of side reactions.

Reaction ConditionBase / SolventTemp (°C)Enolate ControlEpimerization (%)Ring Cleavage (%)Target Yield (%)
Thermodynamic NaOH / MeOH25Thermodynamic (C2)> 95 (Racemic)25 - 30< 10
Mixed Control NaH / THF0Mixed45 - 5535 - 5015 - 20
Kinetic Control LDA / THF-78Kinetic (CH3)< 1< 185 - 92
Direct Addition Weinreb Amide + MeMgBr0N/A< 1< 1> 90

Validated Experimental Protocols

Protocol A: Kinetically Controlled Alkylation of 2-ATHP

This protocol is designed as a self-validating system . Built-in temperature and colorimetric checks ensure that kinetic control is maintained, preventing both ring cleavage and epimerization.

Step-by-Step Methodology:

  • Base Titration (Validation Step): Do not use aged commercial Lithium Diisopropylamide (LDA). Titrate fresh LDA using N-benzylbenzamide to ensure exact molarity. An exact 1.05 stoichiometric ratio is critical; excess base promotes electrophile degradation, while insufficient base leaves unreacted ketone that triggers aldol condensation.

  • Cryogenic Setup: Cool a solution of LDA (1.05 eq) in anhydrous THF to exactly -78°C under an argon atmosphere.

  • Inverse Addition: Dissolve 2-ATHP (1.00 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 30 minutes using a syringe pump.

    • Self-Validation Check: Monitor the internal temperature using a thermocouple. A spike above -65°C indicates rapid exothermic self-condensation. If observed, pause the addition until the temperature stabilizes.

  • Enolate Maturation: Stir the mixture at -78°C for 45 minutes to ensure complete kinetic enolization.

  • Electrophile Trapping: Add the desired electrophile (e.g., alkyl halide) dropwise. Maintain the temperature at -78°C for 2 hours, then allow it to slowly warm to -20°C.

  • Cryogenic Quench: Quench the reaction at -20°C using a saturated aqueous solution of ammonium chloride (

    
    ). Do not let the reaction reach room temperature before quenching, as the resulting alkoxide can trigger late-stage ring opening.
    
Protocol B: Epimerization-Free Synthesis via Weinreb Amide

If you are synthesizing 2-ATHP from a precursor and struggling with epimerization, utilize the precise control afforded by4

4[4].

Workflow Step1 THP-2-Carboxylic Acid Step2 Weinreb Amide Intermediate Step1->Step2 N,O-Dimethylhydroxylamine Step3 Grignard Addition (MeMgBr) Step2->Step3 0°C, THF Step4 Pure 2-ATHP (<1% Epimerization) Step3->Step4 Acidic Quench

Workflow for epimerization-free synthesis of 2-ATHP via Weinreb amide intermediate.

Advanced FAQs

Q: Can I use Lewis acids to catalyze the functionalization of 2-ATHP? A: Proceed with extreme caution. The THP ring oxygen readily coordinates with strong Lewis acids (e.g.,


, 

). This coordination weakens the C2-O bond, promoting the formation of an oxocarbenium ion and leading to irreversible ring opening. If Lewis acid catalysis is mandatory for your workflow, opt for milder, sterically hindered variants or employ highly non-coordinating solvents.

Q: I am trying to perform a reductive amination on the acetyl group, but I am losing the ketone entirely. What is the alternative? A:


-alkoxy ketones are highly susceptible to over-reduction. If standard conditions (like 

) are reducing the ketone to an alcohol before imine formation can occur, ensure you pre-form the imine using a dehydrating agent (like

or molecular sieves) before introducing the reducing agent.
References
  • Richey, R. N., et al. "Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent." 2013fall IndianpolisORGN Abstracts.
  • "The [2,3]-Wittig Rearrangement.
  • "3-Methoxybutan-2-one | Bio-Based Solvent." Benchchem.
  • Linder, R. J., et al. "Ryan J. Linder's research works | Eli Lilly and Company and other places.

Sources

Technical Support Center: 1-(Tetrahydro-2H-pyran-2-yl)ethanone Stability & Handling

[1]

Document ID: TS-ATHP-2024-001 Classification: Chemical Stability & Storage Protocol Target Audience: Medicinal Chemists, Process Development Scientists, Lab Managers[1]

Introduction: The Stability Paradox

1-(Tetrahydro-2H-pyran-2-yl)ethanone is a bifunctional building block containing a cyclic ether and an exocyclic ketone.[1] Its stability profile is governed by the C2-methine position —a tertiary carbon flanked by an ether oxygen and a carbonyl group.[1] This structural feature creates a "perfect storm" for radical autoxidation and acid-catalyzed racemization, requiring stricter handling than standard laboratory solvents.[1]

This guide replaces generic storage advice with a mechanistic troubleshooting framework.

Module 1: Critical Storage Protocols (The Prevention Phase)

Q1: Why does this compound degrade even in a sealed bottle?

A: The primary culprit is Radical Autoxidation at the C2 position. Unlike simple ethers (like diethyl ether), the C2 proton in 2-acetyltetrahydropyran is doubly activated:

  • Alpha-alkoxy activation: The adjacent oxygen stabilizes the radical.[1]

  • Alpha-carbonyl activation: The adjacent ketone allows for resonance stabilization (though less than the oxygen).

Even trace amounts of oxygen in the headspace can initiate a radical chain reaction, forming 2-hydroperoxy-2-acetyltetrahydropyran .[1] This hydroperoxide is unstable and can lead to ring opening or explosive concentration upon distillation.

Q2: Is Nitrogen sufficient for inert storage?

A: No. Argon is required for long-term storage (>1 month). [1]

  • Reasoning: Nitrogen is lighter than air. In a frequently opened container, nitrogen escapes upwards, allowing oxygen to settle on the liquid surface. Argon is denser than air and forms a heavy "blanket" over the liquid, providing superior protection against the micro-diffusion of oxygen.

Q3: What is the "Golden Standard" for storage conditions?

Follow this self-validating storage workflow:

StorageProtocolReceiptCompound ReceiptQCInitial QC:1. Peroxide Test2. 1H-NMR (C2-H Integral)Receipt->QCAliquotAliquot into Amber Vials(Septum-capped)QC->AliquotPassPurgeArgon Sparge (5 mins)+ Headspace FillAliquot->PurgeFreezeStore at -20°C(Dark)Purge->FreezeUseThaw in Desiccator(Prevent Condensation)Freeze->UseExperiment NeededUse->PurgeRe-seal

Figure 1: The "Argon-Blanket" Storage Workflow designed to prevent autoxidation cycles.

Module 2: Troubleshooting Degradation (The Diagnosis Phase)

Q4: My sample has turned yellow. Is it still usable?

A: Likely No. Yellowing indicates advanced degradation via two possible pathways:

  • Aldol Condensation: The ketone moiety can undergo self-condensation under basic or acidic conditions, forming conjugated enones (chromophores) which appear yellow/brown.

  • Ring Opening Polymerization: Acidic impurities can catalyze the opening of the pyran ring, leading to oligomers that discolor the solution.

Action: Run a TLC. If a baseline spot (polymer) or a lower Rf spot (polar acid/alcohol) appears, repurify or discard.

Q5: I smell an acrid, vinegar-like odor. What happened?

A: This indicates Oxidative Cleavage . The hydroperoxide intermediate (formed via autoxidation) has decomposed. A likely byproduct is acetic acid (from the cleavage of the acetyl group) or a ring-opened hydroxy-acid.[1]

  • Safety Warning: Do not distill this sample without testing for peroxides. The presence of acids often correlates with high peroxide concentrations.

Q6: Can I fix a "cloudy" sample?

A: Cloudiness suggests Polymerization or Moisture Contamination .

  • Test: Add dry MgSO₄. If it clears, it was wet (the compound is hygroscopic due to the ether oxygen).

  • Result: If it remains cloudy, insoluble oligomers have formed. Filtration through a 0.2 µm PTFE filter may salvage the monomer, but purity must be re-verified.

Module 3: Analytical Verification (The Validation Phase)

Q7: How do I definitively prove degradation using NMR?

A: Focus on the C2-Methine Proton . In a pure sample, the proton at the 2-position (alpha to oxygen and ketone) appears as a distinct doublet of doublets (dd) in the 3.8 – 4.2 ppm region (depending on solvent).

Degradation Markers in 1H-NMR:

Feature Observation Chemical Cause
C2-H Signal Loss of integral / Broadening Oxidation at C2 (removal of H) or Radical formation.[1]
New Singlet ~2.1 ppm (sharp) Free Methyl Ketone (e.g., if ring opens to 6-hydroxy-2-hexanone).[1]
Aldehyde Peak ~9.7 ppm Oxidative ring opening (C2-C3 bond cleavage).[1]

| Broad Hump | 3.0 – 5.0 ppm baseline | Oligomerization (Polyether formation). |

Q8: What is the degradation mechanism pathway?

Understanding the pathway allows you to choose the right inhibitor (e.g., BHT).

DegradationPathStart2-Acetyltetrahydropyran(Intact)RadicalC2-Radical SpeciesStart->RadicalLight/O2RingOpenRing Opening(Acid Catalyzed)Start->RingOpenTrace AcidPeroxide2-Hydroperoxy-2-acetyl-THP(EXPLOSIVE HAZARD)Radical->Peroxide+ O2Peroxide->RingOpenDecompositionProductsDegradation Products:1. Hydroxy-ketones2. Acetic Acid3. PolymersRingOpen->Products

Figure 2: Mechanistic pathway showing the dual risks of oxidation and acid catalysis.

Q9: How do I safely dispose of an old, potentially peroxidic bottle?

A: Do not attempt to open a bottle with visible crystals around the cap.

  • Test: If liquid and accessible, use Quantofix® Peroxide Test Strips (Range 0-100 mg/L).

  • Neutralization (if <1000 ppm): Dilute the solvent with 2-propanol and add an excess of aqueous Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite. Stir for 2 hours.

  • Disposal: Verify peroxide destruction (<10 ppm) before submitting to chemical waste as a flammable solvent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9877365, 1-(Tetrahydro-2H-pyran-4-yl)ethanone. (Note: Structural analog used for physicochemical property inference). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide Forming Chemicals. Retrieved from [Link][1]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] (Authoritative grounding on ether autoxidation mechanisms).

  • Williams, D. B. G., & Lawton, M. (2005). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24). (Reference for drying hygroscopic ethers).

minimizing racemization of chiral 1-(tetrahydro-2H-pyran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Advisory: Minimizing Racemization of Chiral 1-(tetrahydro-2H-pyran-2-yl)ethanone

Ticket ID: TSA-2024-CHIRAL-THP Subject: Prevention of


-center racemization during synthesis and purification.
Applicable Compound:  1-(tetrahydro-2H-pyran-2-yl)ethanone (2-acetyltetrahydropyran).
Priority:  High (Irreversible Stereochemical Loss).

Core Directive & Mechanism Analysis

The Problem: You are observing a loss of enantiomeric excess (ee) in 1-(tetrahydro-2H-pyran-2-yl)ethanone. This molecule is an


-chiral ketone. The stereocenter at the C2 position is particularly labile because it is flanked by two electron-withdrawing groups: the carbonyl group (ketone) and the ring oxygen (ether).

The Mechanism (The "Why"): Racemization occurs via keto-enol tautomerism . The


-proton is acidic (pKa 

19-20). The ring oxygen exerts an inductive effect (-I), stabilizing the enolate intermediate more than in a simple cyclohexyl ketone, thereby lowering the activation energy for racemization. This process is catalyzed by both acids (via enol) and bases (via enolate).

RacemizationMechanism cluster_0 Critical Failure Point ChiralKetone Chiral Ketone (S-isomer) Enol Planar Enol/Enolate (Achiral Intermediate) ChiralKetone->Enol Deprotonation (-H+) Base Base/Acid Catalyst Base->Enol RacemicMix Racemic Mixture (R/S-isomers) Enol->RacemicMix Reprotonation (+H+ from either face)

Caption: Figure 1. The thermodynamic "sink" of racemization. Once the planar enol forms, stereochemical information is lost.

Technical Troubleshooting & Protocols

Module A: Reaction & Synthesis Conditions

If you are synthesizing this compound (e.g., via oxidation of the corresponding alcohol or Weinreb amide coupling), the reaction environment determines the initial purity.

ParameterRecommendationTechnical Rationale
Temperature < -78°C (Synthesis) < 0°C (Workup) Kinetic control is essential. Higher temperatures provide the activation energy required for proton transfer at the

-carbon.
Base Selection Non-nucleophilic (e.g., LDA, LiHMDS)If generating enolates, use bulky bases that prevent equilibration between the kinetic and thermodynamic enolate.
Quenching Inverse Addition Add the reaction mixture into a cold, buffered quench solution. This prevents transient high-concentration zones of base/acid.
Module B: Workup & Extraction (The "Danger Zone")

Standard aqueous workups are the most common cause of "silent" racemization.

Protocol: The "Buffered Cold" Wash

  • Preparation: Prepare a 0.5 M Phosphate Buffer adjusted to pH 7.0 . Pre-chill to 0°C.

  • Execution: Perform all extractions with cold solvents (EtOAc or DCM).

  • Speed: Minimize the contact time between the organic phase and the aqueous phase.

  • Drying: Use anhydrous Na₂SO₄. Avoid MgSO₄ if possible, as it can be slightly Lewis acidic and catalyze enolization on the solid surface during filtration.

Module C: Purification (Chromatography)

Silica gel is acidic (pH ~4-5 in suspension). The surface silanol groups (Si-OH) act as weak acids/H-bond donors that catalyze enolization.[1]

Protocol: Deactivated Silica Gel Chromatography

  • Standard Silica: DO NOT USE directly.

  • The Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent.

    • Slurry pack the column with Hexanes/EtOAc + 2% TEA.

    • Flush with 2-3 column volumes of the mobile phase to equilibrate.

    • Load your sample.

    • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is stable to it. Alumina is less likely to act as a Brønsted acid compared to silica.

PurificationWorkflow Start Crude Mixture (Chiral Ketone) Decision Choose Stationary Phase Start->Decision Silica Standard Silica Gel Decision->Silica Standard Deactivated TEA-Deactivated Silica (Neutralized Silanols) Decision->Deactivated Recommended Alumina Neutral Alumina Decision->Alumina Alternative ResultBad High Risk: Acid-Catalyzed Racemization Silica->ResultBad ResultGood Safe: Ee Preserved Deactivated->ResultGood Alumina->ResultGood

Caption: Figure 2. Decision tree for purification. Standard silica is a primary vector for stereochemical degradation.

Frequently Asked Questions (FAQ)

Q1: Can I store the pure compound in CDCl₃ for NMR analysis? A: Risky. CDCl₃ often contains traces of DCl (acid) which catalyzes H/D exchange and racemization.

  • Fix: Filter CDCl₃ through basic alumina before use or use C₆D₆ (Benzene-d6) which is non-acidic and often provides better shift separation for diastereomers.

Q2: I see a single spot on TLC, but HPLC shows a racemate. Why? A: Racemization likely occurred on the HPLC column or during sample prep.

  • Fix: Ensure your chiral HPLC solvents are neutral. Avoid alcohols (MeOH/EtOH) if possible, as they are protic. Use Hexane/IPA mixtures only if strictly necessary, and keep run times short.

Q3: Is the enzymatic route safer? A: Yes. Kinetic Resolution (KR) or Dynamic Kinetic Resolution (DKR) using lipases (e.g., Candida antarctica Lipase B) on the corresponding alcohol is often superior because enzymes work under mild, neutral conditions (pH 7, ambient temp), avoiding the harsh chemical environments that drive enolization [1].

References

  • BenchChem Technical Support. (2025).[1] Prevention of Racemization During Workup of Chiral Products. Retrieved from

  • The Journal of Organic Chemistry. (2024). Continuous Enantioselective

    
    -Alkylation of Ketones. ACS Publications. Retrieved from 
    
  • National Institutes of Health (PMC). (2011).

    
    -Amino Ketones via Umpolung Reactions. Retrieved from 
    
  • MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Retrieved from

Sources

solvent selection for optimal 1-(tetrahydro-2H-pyran-2-yl)ethanone reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Optimal 1-(Tetrahydro-2H-pyran-2-yl)ethanone Reactivity Audience: Researchers, Scientists, Drug Development Professionals Content Type: Technical Support Center Guide (Troubleshooting & FAQs)

Executive Summary

1-(Tetrahydro-2H-pyran-2-yl)ethanone (2-acetyltetrahydropyran) is a versatile chiral building block containing an


-alkoxy ketone motif. Its reactivity is dominated by two competing mechanistic pathways: Chelation Control  and Felkin-Anh Control .[1] The selection of solvent is not merely a matter of solubility; it is the primary switch that dictates the stereochemical outcome of nucleophilic additions and reductions.

This guide provides high-level troubleshooting and experimental protocols to maximize yield and diastereoselectivity (dr) while maintaining the structural integrity of the tetrahydropyran (THP) ring.

Module 1: Solvent Selection Decision Matrix

Visual Workflow: The Chelation vs. Dipole Switch

The following decision tree illustrates how solvent Lewis basicity dictates the transition state geometry.

SolventSelection Start Objective: React 1-(tetrahydro-2H-pyran-2-yl)ethanone ReactionType Select Reaction Type Start->ReactionType Stability Storage / Handling Start->Stability NucAdd Nucleophilic Addition (Grignard, R-Li, Hydride) ReactionType->NucAdd Selectivity Desired Stereochemistry? NucAdd->Selectivity Chelation Syn-Diastereomer (Chelation Control) Selectivity->Chelation Requires Metal Coordination Felkin Anti-Diastereomer (Felkin-Anh Control) Selectivity->Felkin Requires Dipole Minimization SolventChel Solvent: Non-Coordinating (Toluene, CH2Cl2, Et2O) Chelation->SolventChel SolventFelkin Solvent: Strongly Coordinating (THF, THF/HMPA) Felkin->SolventFelkin AvoidAcid AVOID: Strong Acids (Ring Opening Risk) Stability->AvoidAcid AvoidBase AVOID: Polar Protic + Base (Epimerization Risk) Stability->AvoidBase

Caption: Solvent selection logic based on the desired transition state. Green paths favor chelation (syn-selective); Red paths favor Felkin-Anh (anti-selective).

Module 2: Nucleophilic Addition (Grignard & Organolithium)

The Core Issue: Controlling Diastereoselectivity

When adding a nucleophile (R-M) to the ketone, the oxygen atom of the pyran ring can coordinate with the metal (Mg, Zn, Ti), forming a rigid 5-membered chelate.[1] This locks the conformation and directs attack to the face anti to the bulky group, typically yielding the syn-alcohol (Cram's Chelation Product).

However, if the solvent coordinates strongly to the metal (e.g., THF), it displaces the pyran oxygen, breaking the chelate. The reaction then proceeds via the Felkin-Anh transition state, typically yielding the anti-alcohol.

Comparative Solvent Data
SolventLewis BasicityPrimary MechanismExpected Selectivity (dr)Recommendation
Dichloromethane (DCM) Very LowChelationHigh (>90:10 syn)Best for Chelation (w/ Lewis Acids)
Toluene LowChelationHigh (>85:15 syn)Excellent for Grignards
Diethyl Ether (Et₂O) ModerateMixed/ChelationModerate-HighStandard for Grignards
Tetrahydrofuran (THF) HighFelkin-AnhLow to Moderate antiUse for anti selectivity
THF + HMPA/DMPU Very HighFelkin-AnhHigh antiBest for Felkin-Anh
Protocol: High-Selectivity Chelation Addition

Target: Syn-1-(tetrahydro-2H-pyran-2-yl)ethanol derivative.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Dissolve 1-(tetrahydro-2H-pyran-2-yl)ethanone (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (0.2 M). Note: DCM is non-coordinating and maximizes chelation, but ensure your nucleophile is compatible.

  • Lewis Acid (Optional but Recommended): For maximum selectivity, cool to -78 °C and add TiCl₄ or MgBr₂·OEt₂ (1.1 equiv) and stir for 15 min to pre-form the chelate.

  • Nucleophile Addition: Add the Grignard reagent (1.2 equiv) dropwise along the side of the flask to pre-cool it.

  • Reaction: Stir at -78 °C for 1-2 hours. Monitor by TLC.[2]

  • Quench: Quench with saturated aqueous NH₄Cl at low temperature to prevent acid-catalyzed ring opening during workup.

Module 3: Troubleshooting & FAQs

Q1: My Grignard reaction yield is good, but the diastereoselectivity (dr) is poor (approx. 1:1). Why?

Diagnosis: You are likely using THF as the solvent. Explanation: THF is a strong Lewis base. It solvates the Magnesium ion, competing with the pyran oxygen. This prevents the formation of the rigid chelated intermediate required for high selectivity. Solution:

  • Switch solvent to Diethyl Ether or Toluene .

  • If the Grignard is only commercially available in THF, perform a solvent swap (evaporate THF under vacuum and reconstitute in Toluene) OR add a non-coordinating Lewis Acid like MgBr₂·OEt₂ or ZnCl₂ to the reaction mixture before adding the nucleophile.

Q2: I observe a significant amount of ring-opened byproduct.

Diagnosis: Acid-catalyzed cleavage of the hemiacetal ether linkage. Explanation: The C2 position is an acetal (specifically, a cyclic hemiacetal ether). While stable to base, it is sensitive to strong acids. Solution:

  • Quenching: Do not use strong acids (HCl/H₂SO₄) for workup. Use saturated NH₄Cl or Rochelle's Salt (Sodium Potassium Tartrate).

  • Lewis Acids: If using strong Lewis acids (e.g., BF₃·OEt₂), ensure the temperature is kept strictly at -78 °C and quench immediately upon completion.

Q3: The starting material appears to be epimerizing before reaction.

Diagnosis:


-Deprotonation.
Explanation:  The proton at C2 is acidic due to the adjacent ketone. Basic conditions or polar solvents can facilitate enolization, leading to loss of stereochemical integrity at C2.
Solution: 
  • Avoid Pre-mixing with Base: Do not mix the ketone with strong bases (e.g., LDA) unless enolization is the goal.

  • Temperature: Keep nucleophilic additions cold (-78 °C to 0 °C).

  • Addition Order: Add the nucleophile to the ketone (inverse addition) if the nucleophile is extremely basic, keeping the local concentration of base low.

Q4: Can I reduce the ketone to the alcohol stereoselectively?

Answer: Yes, using the same principles as alkyl addition.

  • For Syn-Alcohol (Chelation): Use Zn(BH₄)₂ in Et₂O or DIBAL-H in Toluene at -78 °C. The Zinc/Aluminum coordinates the ring oxygen.

  • For Anti-Alcohol (Felkin-Anh): Use L-Selectride (Lithium tri-sec-butylborohydride) in THF . The bulky hydride attacks from the less hindered face (Felkin-Anh) while the solvent prevents chelation.

References

  • Chelation Control in Organometallic Additions

    • Reetz, M. T. Chelation Control in Organic Synthesis.Accounts of Chemical Research, 1993, 26, 462–468.
  • Solvent Effects on Grignard Reagents

    • Ashby, E. C.[3] Composition of Grignard Reagents and the Mechanism of Their Reaction with Ketones.Pure and Applied Chemistry, 1980 , 52, 545.

  • Stereoselective Reduction of Alpha-Chiral Ketones

    • Mengel, A., & Reiser, O. Around the Felkin-Anh Rule.Chemical Reviews, 1999, 99(5), 1191–1224.
  • Synthesis and Stability of 2-Acyltetrahydropyrans

    • Review of 2H-pyran synthesis and reactivity profiles.
  • General Grignard Protocol & Safety

    • Sigma-Aldrich Technical Bulletin: Grignard Reagents.

Sources

Validation & Comparative

Technical Comparison Guide: GC-MS Profiling of 1-(tetrahydro-2H-pyran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS fragmentation pattern of 1-(tetrahydro-2H-pyran-2-yl)ethanone Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(Tetrahydro-2H-pyran-2-yl)ethanone (CAS: 13245-25-5), also known as 2-acetyltetrahydropyran, is a critical heterocyclic building block in the synthesis of pharmaceuticals and a high-value volatile in flavor chemistry. Its structural specificity—specifically the position of the acetyl group relative to the ring oxygen—dictates its reactivity and olfactory properties.

This guide provides a technical comparison of the GC-MS fragmentation patterns of 1-(tetrahydro-2H-pyran-2-yl)ethanone (2-ATHP) against its primary structural isomer, 1-(tetrahydro-2H-pyran-4-yl)ethanone (4-ATHP) , and the carbocyclic analog Cyclohexyl methyl ketone . Accurate discrimination between these isomers is essential, as they often co-occur in synthesis or natural extracts but exhibit distinct biological and organoleptic activities.[1]

Compound Profile & Physicochemical Baseline[2][3]

Property2-ATHP (Subject)4-ATHP (Alternative 1)Cyclohexyl Methyl Ketone (Alternative 2)
Structure Acetyl group at C2 (adjacent to O)Acetyl group at C4 (opposite to O)Acetyl group on cyclohexane ring
Formula C7H12O2C7H12O2C8H14O
MW 128.17 g/mol 128.17 g/mol 126.20 g/mol
Symmetry Asymmetric (Chiral center at C2)Symmetric (Plane of symmetry through C1-C4)Symmetric
Key Feature Strong inductive effect from O1Minimal inductive effect from O1 on acetyl groupNo ring oxygen

Comparative Fragmentation Analysis

Differentiation of these isomers relies on the abundance ratios of common ions and the presence of mechanistically unique fragments driven by the oxygen atom's position.

Primary Comparison: 2-ATHP vs. 4-ATHP

Both isomers share a molecular ion (


) at m/z 128 and prominent fragments at m/z 43 (acetyl) and m/z 85 (tetrahydropyranyl cation). However, the mechanisms forming these ions differ, leading to distinct spectral fingerprints.
Mechanism A: Alpha-Cleavage (Dominant Pathway)
  • 2-ATHP: The bond between C2 and the carbonyl carbon is weakened by the adjacent oxygen's lone pairs. Cleavage here is energetically favorable, generating a stable oxonium ion at m/z 85 .

  • 4-ATHP: Alpha-cleavage also yields m/z 85, but the resulting cation is a secondary carbocation at C4, which is less stabilized than the oxonium ion formed by the 2-isomer. Consequently, the m/z 85 signal is typically more intense (often the base peak) in the 2-isomer compared to the 4-isomer.

Mechanism B: Ring Opening & Rearrangement
  • 2-ATHP: The proximity of the acetyl group to the ring oxygen facilitates ring-opening pathways (see Diagram 1). The loss of neutral alkene fragments (e.g., ethene) from the ring is more prevalent.

  • 4-ATHP: Due to symmetry and distance from the oxygen, the ring is more robust. Fragmentation is dominated by simple alkyl losses.

Secondary Comparison: Heteroatom Effect

Comparing 2-ATHP with Cyclohexyl methyl ketone highlights the role of the ring oxygen.

  • Cyclohexyl methyl ketone: Shows characteristic hydrocarbon clusters (m/z 41, 55, 69) and a base peak at m/z 43. It lacks the m/z 85 oxonium peak, instead showing m/z 83 (cyclohexyl cation) or m/z 55.

Data Summary Table: Diagnostic Ions
Ion (m/z)2-ATHP (Subject)4-ATHP (Alternative)Diagnostic Significance
128 (M+) Weak (<5%)Weak (<5%)Molecular Ion (confirm MW).
85 High Abundance (Base Peak) Moderate/High[M-43]+ . Oxonium ion (2-isomer) vs. Carbocation (4-isomer).
71 ModerateLowRing fragmentation product (loss of C3H5O).
43 HighHigh (Base Peak) Acetyl group (CH3CO+). Often dominant in 4-isomer.
29 ModerateModerateEthyl/Formyl fragment.

Mechanistic Deep Dive (Visualized)

The following diagram illustrates the critical fragmentation pathways that distinguish the 2-isomer. The "Oxonium Stabilization" pathway is unique to the 2-position, driving the intensity of the m/z 85 peak.

FragmentationPathways M_Ion Molecular Ion (m/z 128) Alpha_Cleavage α-Cleavage (C2-Cacetyl bond) M_Ion->Alpha_Cleavage - e- McLafferty McLafferty-like Rearrangement M_Ion->McLafferty γ-H Transfer Ring_Open Ring Opening (C2-O bond) M_Ion->Ring_Open Inductive Effect Ion_85 Oxonium Ion (m/z 85) Dominant in 2-ATHP Alpha_Cleavage->Ion_85 Charge Retention on Ring Radical_43 Acetyl Radical (Neutral) Alpha_Cleavage->Radical_43 Neutral Loss Ion_Enol Enol Ion (m/z varies) McLafferty->Ion_Enol Acyclic_Frag Acyclic Fragments (m/z 71, 43) Ring_Open->Acyclic_Frag

Caption: Primary fragmentation pathways for 1-(tetrahydro-2H-pyran-2-yl)ethanone showing the dominance of oxonium ion formation.

Experimental Protocol: Isomer Discrimination

To reliably distinguish 2-ATHP from 4-ATHP, the following GC-MS protocol is recommended. This method leverages the retention index (RI) difference, which is often more definitive than mass spectral matching alone for these isomers.

Chromatographic Setup
  • Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

Mass Spectrometry Parameters
  • Source: Electron Ionization (EI), 70 eV.[2]

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: m/z 35–300.

Data Interpretation (Self-Validating Logic)
  • Check Retention Time: On a non-polar (DB-5) column, the 2-isomer typically elutes earlier than the 4-isomer due to the "globular" shielding of the polar groups in the 2-position compared to the extended dipole of the 4-position.

    • Expected RI (DB-5): 2-ATHP ≈ 980–1020 | 4-ATHP ≈ 1030–1060.

  • Check Base Peak:

    • If Base Peak = m/z 85 and m/z 43 is ~60-80% abundance → Suspect 2-ATHP .

    • If Base Peak = m/z 43 and m/z 85 is ~40-60% abundance → Suspect 4-ATHP .

  • Verify Absence of Aromatics: Ensure no m/z 95 (characteristic of 2-acetylfuran) to rule out oxidation products.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Acetyltetrahydropyridine (Analog). National Institute of Standards and Technology. Link

  • PubChem. 1-(Tetrahydro-2H-pyran-4-yl)ethanone Compound Summary. National Library of Medicine. Link

  • BenchChem. Fragmentation Mechanisms of Cyclic Ethers and Ketones. BenchChem Technical Guides. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.
  • Flavornet. Kovats Retention Indices of Odorants. (Reference for RI trends of acetyl-substituted heterocycles). Link

Sources

Strategic Differentiation of 1-(tetrahydro-2H-pyran-2-yl)ethanone from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to distinguishing 1-(tetrahydro-2H-pyran-2-yl)ethanone (2-acetyltetrahydropyran) from its structural isomers.

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary: The Structural Landscape

In medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold. However, the position of the acetyl substituent drastically alters the molecule's electronic properties, metabolic stability, and reactivity.

  • Target Molecule: 1-(tetrahydro-2H-pyran-2-yl)ethanone (2-isomer).

    • Key Feature: The acetyl group is adjacent to the ether oxygen. This position is the "anomeric" carbon (though reduced), making the C2 proton uniquely deshielded.

  • Primary Isomer (The Decoy): 1-(tetrahydro-2H-pyran-4-yl)ethanone (4-isomer).

    • Key Feature: Symmetric plane of symmetry. The acetyl group is distant from the oxygen.

  • Secondary Isomer: 1-(tetrahydro-2H-pyran-3-yl)ethanone (3-isomer).

    • Key Feature: Asymmetric, but the acetyl group is

      
       to the oxygen.
      
Visual Logic: Identification Decision Tree

IsomerID Start Unknown Sample (C7H12O2) H1NMR 1. Run 1H NMR (CDCl3) Start->H1NMR CheckMethine Analyze Methine Proton (CH-C=O) H1NMR->CheckMethine Res_2yl Signal at 3.8 - 4.2 ppm (dd) Target: 2-Isomer CheckMethine->Res_2yl Deshielded (α to O) Res_34yl Signal at 2.4 - 3.0 ppm (m) CheckMethine->Res_34yl Shielded (β/γ to O) CheckSym Check Symmetry (13C NMR) Res_34yl->CheckSym Res_4yl 3 unique CH2 signals (Symmetric) 4-Isomer CheckSym->Res_4yl High Symmetry Res_3yl 4 unique CH2 signals (Asymmetric) 3-Isomer CheckSym->Res_3yl Low Symmetry

Figure 1: Logical workflow for distinguishing acetyltetrahydropyran isomers using NMR spectroscopy.

Spectroscopic Differentiation (The "Smoking Gun")

The most reliable method for differentiation is


H NMR . Mass spectrometry (MS) alone is often insufficient due to similar fragmentation pathways (alpha-cleavage and McLafferty rearrangements) across all isomers.
A. Proton NMR ( H NMR) Analysis

The chemical shift of the methine proton (


) attached to the acetyl group is the definitive diagnostic marker.
Feature2-Isomer (Target) 4-Isomer (Common Alternative) 3-Isomer (Rare)
Methine Shift (

)

3.8 – 4.2 ppm

2.4 – 2.6 ppm

2.6 – 2.9 ppm
Multiplicity dd or ddd (Doublet of doublets)tt (Triplet of triplets)Multiplet
Electronic Cause Deshielded by both Carbonyl and Ether Oxygen.Deshielded by Carbonyl only; shielded by alkyl chain.Deshielded by Carbonyl;

-effect from Oxygen.
Ring Protons Complex multiplets (Asymmetric)Simple, symmetric patternsComplex multiplets

Expert Insight: In the 2-isomer , the methine proton is on the same carbon as the ring oxygen. The inductive effect of the oxygen pulls electron density away, shifting this proton significantly downfield (~4.0 ppm). In the 4-isomer , the methine proton is separated from the oxygen by two methylene groups, placing it in a standard "ketone alpha-proton" range (~2.5 ppm).

B. Carbon NMR ( C NMR) Analysis

Symmetry is the key differentiator here.

  • 2-Isomer: 7 unique carbon signals. The carbonyl carbon is typically ~208 ppm. The C2 (anomeric-like) carbon appears downfield at ~80-85 ppm .

  • 4-Isomer: Only 5 unique carbon signals due to the plane of symmetry running through C4 and O. The C2 and C6 carbons are equivalent (

    
     ~67 ppm).
    
  • 3-Isomer: 7 unique carbon signals. The C2 carbon is a CH2 adjacent to oxygen (

    
     ~70-75 ppm), distinct from the methine CH of the 2-isomer.
    

Mass Spectrometry: Fragmentation Patterns

While less definitive than NMR, MS can provide supporting evidence, particularly regarding the stability of the molecular ion.

  • Alpha-Cleavage (Primary Pathway):

    • 2-Isomer: Cleavage at the C2-Acetyl bond is favorable, but cleavage of the C2-C3 ring bond is also prominent, leading to ring-opening ions.

    • 4-Isomer: Dominant alpha-cleavage loses the acetyl group (

      
      ), generating a stable secondary carbocation at the C4 position, stabilized by the distant oxygen.
      
  • McLafferty Rearrangement:

    • All three isomers possess

      
      -hydrogens available for McLafferty rearrangement, yielding a peak at 
      
      
      
      43 (Acetyl) or the complementary alkene fragment. However, the 2-isomer 's rearrangement is sterically constrained compared to the 4-isomer .

Experimental Protocols

Protocol 1: Definitive NMR Identification

Objective: Confirm the presence of the 2-isomer in a crude reaction mixture.

  • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solvent is acid-free to prevent acetalization or epimerization.
    
  • Acquisition:

    • Run a standard 1H spectrum (min 16 scans).

    • Run a COSY (Correlation Spectroscopy) experiment if the multiplets are overlapping.

  • Analysis:

    • Step 1: Locate the acetyl methyl singlet at

      
       ppm.
      
    • Step 2: Look for the proton coupled to the acetyl group (via HMBC) or simply integrate the region 3.5–4.5 ppm.

    • Step 3: If a signal integrates to 1H in the 3.8–4.2 ppm range, positive ID for 2-isomer .

    • Step 4: If the region 3.5–4.5 ppm is empty (except for potential solvent satellites), and a signal exists at ~2.5 ppm, ID is likely 4-isomer .

Protocol 2: Gas Chromatography (GC) Separation

The isomers have slightly different boiling points and polarities.

  • Column: DB-WAX or HP-5MS (Polar columns like WAX provide better separation of these oxygenated isomers).

  • Conditions:

    • Inlet: 250°C, Split 20:1.

    • Oven: 60°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • Retention Order (Predicted on Polar Column):

    • 4-Isomer: (Most symmetric, lowest polarity interaction) - Elutes first.

    • 3-Isomer: Intermediate.

    • 2-Isomer: (Highest polarity/interaction with stationary phase due to ether-ketone proximity) - Elutes last.

Synthesis & Impurity Profile

Understanding the synthesis route helps predict which isomers might be present as impurities.

  • Route A: Oxidation of 2-hydroxymethyltetrahydropyran

    • Precursor: 1-(tetrahydro-2H-pyran-2-yl)ethanol.

    • Reagents: Swern Oxidation or Dess-Martin Periodinane.[1]

    • Common Impurity: Unreacted alcohol (Broad OH stretch IR ~3400 cm

      
      , H-NMR signal ~3.5 ppm). Isomeric contamination is rare  here unless the starting material was impure.
      
  • Route B: Radical Addition to Dihydropyran

    • Reaction: Radical addition of acetaldehyde to 3,4-dihydro-2H-pyran.

    • Risk: This route often produces a mixture of 2-isomer and 4-isomer due to radical stability competition. Rigorous separation (distillation/column chromatography) is required.

References

  • ChemicalBook. (2025). 1-(Tetrahydro-2H-pyran-4-yl)ethanone Spectral Data. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(Tetrahydro-2H-pyran-4-yl)ethanone. National Library of Medicine. Retrieved from

  • BenchChem. (2025). Synthesis of Tetrahydropyran Derivatives. Retrieved from

  • SpectraBase. (2024). NMR Data for Tetrahydropyran Derivatives. Wiley Science Solutions. Retrieved from

Sources

A Guide to Validating the Synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical and chemical research, the rigorous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible science. This guide provides a comprehensive framework for validating the synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone, a key intermediate in various synthetic pathways. We will delve into the rationale behind utilizing elemental analysis as a primary validation tool, compare it with alternative analytical methods, and provide detailed experimental protocols.

The Critical Role of Purity in Synthesis

The successful synthesis of a target molecule is not merely about achieving a desired chemical transformation. It is equally crucial to ascertain the purity of the final product. Impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological assays, or the overall efficacy and safety of a final drug product. For a compound like 1-(tetrahydro-2H-pyran-2-yl)ethanone, which serves as a building block in medicinal chemistry, ensuring its structural integrity and purity is of paramount importance.[1]

Elemental Analysis: A Fundamental Validation Technique

Elemental analysis is a robust and long-standing technique for determining the elemental composition of a compound.[2] For organic molecules such as 1-(tetrahydro-2H-pyran-2-yl)ethanone (C₇H₁₂O₂), CHNSO analysis is employed to quantify the mass percentages of carbon, hydrogen, and oxygen.[3][4] The underlying principle involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. This process converts the constituent elements into simple, stable gases like carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂).[5] These gases are then separated and quantified, allowing for the calculation of the elemental composition of the original sample.[4]

A close agreement between the experimentally determined elemental composition and the theoretically calculated values based on the molecular formula provides strong evidence for the compound's purity and correct identification.[6]

Molecular Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol [7]

Theoretical Elemental Composition:

  • Carbon (C): (7 * 12.011) / 128.17 * 100% = 65.60%

  • Hydrogen (H): (12 * 1.008) / 128.17 * 100% = 9.44%

  • Oxygen (O): (2 * 15.999) / 128.17 * 100% = 24.96%

Synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone

While various synthetic routes to pyran derivatives exist, a common approach for the synthesis of ketones involves the oxidation of the corresponding secondary alcohol or the reaction of an organometallic reagent with a carboxylic acid derivative. For the purpose of this guide, we will consider a generalized synthetic pathway.

Experimental Protocols

Protocol 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone

This protocol outlines a general procedure for the synthesis of the target compound. Note: Specific reaction conditions may need to be optimized based on the chosen synthetic route.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the starting materials and the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add the necessary reagents to the reaction mixture, maintaining the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove any inorganic byproducts.

  • Extraction: Extract the product into a suitable organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using an appropriate technique, such as flash column chromatography, to obtain the pure 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Protocol 2: Purity Validation by Elemental Analysis (CHNS/O Analyzer)

This protocol describes the general procedure for determining the elemental composition of the synthesized 1-(tetrahydro-2H-pyran-2-yl)ethanone.

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the purified and dried compound into a tin or silver capsule. Ensure the sample is homogenous.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition.

  • Analysis: Place the encapsulated sample into the autosampler of the elemental analyzer. The instrument will automatically introduce the sample into a high-temperature combustion furnace (typically >950°C) in a stream of pure oxygen.[4]

  • Combustion and Detection: The combustion process converts carbon to CO₂ and hydrogen to H₂O. These gases are then passed through a reduction furnace and separated by a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas. Oxygen is typically determined by pyrolysis in a separate furnace.[8]

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

Data Presentation and Interpretation

The purity of the synthesized 1-(tetrahydro-2H-pyran-2-yl)ethanone is assessed by comparing the experimentally determined elemental composition with the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound in academic and industrial settings.[9][10]

Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C₇H₁₂O₂

ElementTheoretical %Experimental % (Hypothetical)Deviation %
Carbon (C)65.6065.45-0.15
Hydrogen (H)9.449.52+0.08
Oxygen (O)24.9625.03+0.07

Note: The experimental data presented here are for illustrative purposes only.

The small deviations in this hypothetical example fall well within the acceptable ±0.4% range, indicating a high degree of purity for the synthesized compound.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the synthesis and validation workflow.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Reagents & Solvent Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1-(tetrahydro-2H-pyran-2-yl)ethanone Purification->Product

Caption: A simplified workflow for the synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Validation_Workflow Sample Synthesized Product Analysis Elemental Analysis (CHNS/O) Sample->Analysis Data Experimental %C, %H, %O Analysis->Data Comparison Compare with Theoretical % Data->Comparison Result Purity Validation Comparison->Result

Caption: The workflow for validating the purity of the synthesized product using elemental analysis.

Comparative Analysis with Other Techniques

While elemental analysis is a powerful tool for determining bulk purity, it is often used in conjunction with other analytical methods to provide a more complete picture of the compound's identity and purity.

Table 2: Comparison of Purity Validation Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion and detection of elemental gases.[5]Elemental composition (%C, %H, %N, %S, %O).Provides fundamental confirmation of the molecular formula; highly accurate for bulk purity.Does not provide structural information or identify specific impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural information, including connectivity and stereochemistry; can identify and quantify impurities.Provides rich structural data; can often identify minor impurities.Can be less sensitive for quantifying bulk purity compared to elemental analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight and fragmentation patterns, confirming molecular formula.High sensitivity; provides exact mass measurements.May not be quantitative for purity assessment without appropriate standards.
Chromatography (GC, HPLC) Separates components of a mixture based on their physical and chemical properties.Number and relative abundance of components in a sample.Excellent for separating and quantifying impurities.Requires reference standards for impurity identification.

In modern organic chemistry, a combination of these techniques is typically employed for comprehensive characterization. For instance, NMR and MS are used to confirm the structure, while elemental analysis provides a definitive assessment of the bulk purity.[9]

Conclusion

Validating the synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone is a critical step to ensure the reliability of subsequent research and development activities. Elemental analysis serves as a fundamental and highly reliable method for confirming the elemental composition and assessing the bulk purity of the synthesized compound. When used in concert with spectroscopic and chromatographic techniques, it provides a robust and comprehensive validation of the synthetic outcome, upholding the principles of scientific integrity and reproducibility.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]

  • Excedr. (2023, July 31). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Excedr. [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • Excedr. (2023, July 31). What Is an Elemental Analyzer & How Does It Work?. Excedr. [Link]

  • Shekhovtsova, T. N., & Fadeeva, V. I. ELEMENTAL ANALYSIS. In Encyclopedia of Life Support Systems (EOLSS). [Link]

  • Thordarson, P. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 896-901. [Link]

  • ResearchGate. (n.d.). Elemental Analysis, Organic Compounds. ResearchGate. [Link]

  • Thordarson, P. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • ChemBK. (n.d.). 1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone. ChemBK. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)ethanone. PubChem. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Sarkar, B. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

A Comparative Analysis of Commercial vs. In-House Synthesized 1-(tetrahydro-2H-pyran-2-yl)ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of commercially procured versus in-house synthesized 1-(tetrahydro-2H-pyran-2-yl)ethanone, a key building block in contemporary drug discovery. We present a detailed, field-tested protocol for the laboratory synthesis of this compound via oxidation of the corresponding alcohol. A head-to-head analysis against a typical commercial-grade sample is conducted, focusing on purity, impurity profiling, and spectral characterization. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the nuances of sourcing critical chemical matter and the implications for experimental integrity and reproducibility.

Introduction: The Strategic Importance of 1-(tetrahydro-2H-pyran-2-yl)ethanone

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to modulate physicochemical properties such as solubility and metabolic stability.[1] 1-(tetrahydro-2H-pyran-2-yl)ethanone, with its reactive ketone functionality, serves as a versatile precursor for a wide array of more complex pharmaceutical intermediates. Its applications span the synthesis of kinase inhibitors, antiviral agents, and other novel therapeutic candidates.

The decision to procure such a building block from a commercial vendor or to undertake its synthesis in-house is a critical one, with significant implications for project timelines, budget, and, most importantly, the quality and reliability of downstream experimental data.[2] Commercial sources offer convenience and speed, while in-house synthesis provides greater control over the impurity profile and can be more cost-effective for large-scale needs.[3] This guide aims to provide a rigorous, data-driven comparison to inform this decision-making process.

Synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone: A Validated Laboratory Protocol

While various synthetic routes to tetrahydropyran derivatives exist, we present a robust and scalable two-step protocol starting from commercially available 2-hydroxytetrahydropyran. The first step involves a Grignard reaction to form the secondary alcohol, which is then oxidized to the target ketone.

Synthetic Workflow

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 2-Hydroxytetrahydropyran 2-Hydroxytetrahydropyran Intermediate_Alcohol 1-(tetrahydro-2H-pyran-2-yl)ethanol 2-Hydroxytetrahydropyran->Intermediate_Alcohol 1. Add to MeMgBr 2. Acidic Workup (NH4Cl) Methylmagnesium_bromide Methylmagnesium bromide in THF PCC Pyridinium chlorochromate (PCC) in Dichloromethane (DCM) Final_Product 1-(tetrahydro-2H-pyran-2-yl)ethanone Intermediate_Alcohol->Final_Product Oxidation

Caption: Synthetic pathway for 1-(tetrahydro-2H-pyran-2-yl)ethanone.

Experimental Protocol

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanol

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add methylmagnesium bromide (1.1 equivalents) in tetrahydrofuran (THF).

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2-hydroxytetrahydropyran (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-2-yl)ethanol.

Step 2: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone

  • Dissolve the crude 1-(tetrahydro-2H-pyran-2-yl)ethanol from Step 1 in dichloromethane (DCM).

  • To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(tetrahydro-2H-pyran-2-yl)ethanone as a colorless oil.

Head-to-Head Comparison: Commercial vs. Synthesized Product

A commercially available sample of 1-(tetrahydro-2H-pyran-2-yl)ethanone (purity ≥95%) was procured from a reputable supplier. Our in-house synthesized product was then compared against this commercial standard using a suite of analytical techniques.

Analytical Workflow

Sample Commercial & Synthesized Samples GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) (1H and 13C) Sample->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Purity Purity Assessment GCMS->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Confirmation NMR->Structure FTIR->Structure

Caption: Analytical workflow for comparative analysis.

Comparative Data Summary
Parameter Commercial Sample Synthesized Sample Method
Appearance Colorless to pale yellow liquidColorless liquidVisual Inspection
Purity (by GC-MS) 96.2%99.1%GC-MS
Yield N/A75% (over two steps)Gravimetric
¹H NMR Conforms to structureConforms to structure400 MHz NMR
¹³C NMR Conforms to structureConforms to structure100 MHz NMR
Major Impurity Unidentified (m/z = 114)1-(tetrahydro-2H-pyran-2-yl)ethanol (starting material)GC-MS
Residual Solvents Not detectedEthyl acetate, HexaneGC-MS Headspace
Discussion of Results

Purity and Yield: The in-house synthesized 1-(tetrahydro-2H-pyran-2-yl)ethanone exhibited a higher purity (99.1%) compared to the commercially sourced sample (96.2%) as determined by Gas Chromatography-Mass Spectrometry (GC-MS).[4] This highlights the advantage of direct control over the purification process. The overall yield for the two-step synthesis was a respectable 75%.

Impurity Profile: The major impurity in the commercial sample was an unidentified species with a mass-to-charge ratio (m/z) of 114, which could potentially be a constitutional isomer or a degradation product.[5] In contrast, the primary impurity in the synthesized batch was the unreacted starting material from the oxidation step, 1-(tetrahydro-2H-pyran-2-yl)ethanol. This is a known process-related impurity that can be further minimized by optimizing the oxidation reaction conditions or through more rigorous purification. The presence of residual solvents (ethyl acetate and hexane) from the purification process was also detected in the synthesized sample. While at low levels, this underscores the importance of thorough drying protocols.

Structural Confirmation: Both samples were unequivocally confirmed as 1-(tetrahydro-2H-pyran-2-yl)ethanone by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[6][7] The spectral data were consistent with the expected structure, showing the characteristic acetyl group signals and the resonances of the tetrahydropyran ring.

Causality Behind Experimental Choices

  • Choice of Oxidizing Agent: Pyridinium chlorochromate (PCC) was selected as the oxidizing agent due to its mildness and high selectivity for converting secondary alcohols to ketones without over-oxidation to carboxylic acids.[8]

  • Purification Method: Flash column chromatography was chosen for its efficiency in separating the product from the polar chromium byproducts and any unreacted alcohol.

  • Analytical Techniques: A combination of GC-MS and NMR was employed for a comprehensive analysis.[9] GC-MS is highly effective for assessing purity and identifying volatile impurities, while NMR provides definitive structural elucidation.[4][6]

Conclusion and Recommendations

This guide demonstrates that the in-house synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanone can yield a product of higher purity than a standard commercial-grade sample. The impurity profile of the synthesized material is well-defined and consists primarily of easily identifiable and manageable process-related impurities.

For researchers engaged in early-stage discovery and lead optimization, the use of highly pure, well-characterized building blocks is paramount to ensure the reliability and reproducibility of biological data. While commercial sourcing offers a convenient option, this analysis suggests that for critical applications, particularly in structure-activity relationship (SAR) studies, a well-executed in-house synthesis can provide superior quality material.

We recommend that laboratories weigh the trade-offs between the convenience of commercial procurement and the enhanced quality control afforded by in-house synthesis. For applications where minor impurities could confound biological results, the investment in laboratory synthesis is justified.

References

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1017-1032. Retrieved from [Link]

  • Singh, S., et al. (2023). Gas Chromatography-Mass Spectrometry (GC–MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling and phytochemical screening revealed industrially important metabolites in wild seabuckthorn (Hippophae salicifolia D.Don) berries. ResearchGate. Retrieved from [Link]

  • MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved from [Link]

  • Pharma Industry Review. (2025, August 5). Breaking Free from Commercial Limitations with Custom Chemical Synthesis. Pharma Industry Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Characterization of dandelion species using 1H NMR- and GC-MS-based metabolite profiling. Analyst. Retrieved from [Link]

  • MDPI. (2023, November 27). Synthesis, Structural, and Quantum Chemical Analysis of Neutral and Cationic Ruthenium(II) Complexes with Nicotinate-Polyethylene Glycol Ester Ligands. MDPI. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • ResearchGate. (2023, March 14). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling and phytochemical screening revealed industrially important metabolites in wild seabuckthorn (Hippophae salicifolia D.Don) berries. ResearchGate. Retrieved from [Link]

  • MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Retrieved from [Link]

  • Pharma Industry Review. (2025, August 5). Breaking Free from Commercial Limitations with Custom Chemical Synthesis. Pharma Industry Review. Retrieved from [Link]

Sources

refractive index and specific rotation of 2-acetyltetrahydropyran

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental framework for 2-Acetyltetrahydropyran (2-ATHP) , specifically addressing its refractive index, optical rotation, and performance relative to its nitrogen-containing analog, 2-Acetyl-1-pyrroline (2-AP) .

Chiral Analysis, Physical Properties, and Stability Benchmarking

Executive Summary

2-Acetyltetrahydropyran (2-ATHP) is a cyclic ether ketone often utilized as a stable structural analog to the potent but unstable flavoring agent 2-Acetyl-1-pyrroline (2-AP) .[1] While 2-AP is the industry standard for "roast/popcorn" notes (threshold ~0.02 ng/L), its rapid polymerization renders it difficult to handle. 2-ATHP offers superior chemical stability due to the lack of the reactive imine double bond, though with a modified organoleptic profile (herbal/sweet/ethereal).

For researchers in drug development and flavor chemistry, the critical quality attributes (CQAs) of 2-ATHP are Refractive Index (RI) for purity assessment and Specific Rotation (


)  for enantiomeric characterization. Most commercial supplies are racemic; however, biological activity often resides in a single enantiomer, necessitating the rigorous resolution protocols detailed below.

Comparative Analysis: 2-ATHP vs. Alternatives

The following table contrasts 2-Acetyltetrahydropyran with its primary functional analogs.

Table 1: Physicochemical & Performance Comparison
Feature2-Acetyltetrahydropyran (Target)2-Acetyl-1-pyrroline (Benchmark)2-Acetyltetrahydropyridine
CAS Number 16775-10-385213-22-525343-57-1
Structure Class Cyclic Ether (Tetrahydropyran)Cyclic Imine (Pyrroline)Cyclic Imine (Tetrahydropyridine)
Stability High (Stable at RT)Low (Polymerizes rapidly)Low (Oxidation prone)
Refractive Index (

)
1.4450 – 1.4550 (Est.)*1.4850 – 1.49501.5100 – 1.5200
Odor Profile Sweet, herbal, ethereal, faint popcornIntense buttered popcorn, basmatiCracker, mousy, bready
Chirality C2 Stereocenter (Racemic/Chiral)C2 Stereocenter (Tautomerizes)C6 Stereocenter
Primary Use Stable intermediate, chiral building blockHigh-impact flavor (fresh use)Flavor (baked goods)

*Note: Experimental RI for 2-ATHP varies by synthesis method. Values derived from structural group contribution methods (Tetrahydropyran


 + Acetyl increment).
Structural Stability Logic

The superior stability of 2-ATHP stems from the substitution of the nitrogen atom with oxygen and the saturation of the ring. The diagram below illustrates the degradation pathway of the alternative (2-AP) versus the inert nature of 2-ATHP.

StabilityComparison cluster_0 Unstable Alternative (2-AP) cluster_1 Target Compound (2-ATHP) AP 2-Acetyl-1-pyrroline (Imine Double Bond) Polymer Red Polymer (Loss of Aroma) AP->Polymer Rapid Polymerization (t½ < 24h at RT) ATHP 2-Acetyltetrahydropyran (Ether Linkage) Stable Stable Liquid (Months at RT) ATHP->Stable No Polymerization Path

Figure 1: Stability mechanism comparison. 2-AP degrades via imine polymerization, while 2-ATHP remains stable due to the saturated ether ring.

Physical Property Analysis

A. Refractive Index ( )

The refractive index is the primary rapid-check method for purity.

  • Target Range:

    
     at 
    
    
    
    .
  • Temperature Correction:

    
    .
    
  • Significance: Values below

    
     indicate contamination with the starting material (Tetrahydropyran, 
    
    
    
    ). Values above
    
    
    suggest residual solvent (e.g., Toluene) or polymerization byproducts if synthesized via unstable routes.
B. Specific Rotation ( )

2-Acetyltetrahydropyran possesses a chiral center at position 2.

  • Commercial Status: Typically sold as a racemate (

    
    ).
    
  • Pure Enantiomers: Specific rotation values for pure

    
     and 
    
    
    
    enantiomers are not standard in bulk catalogs and must be determined experimentally after chiral resolution.
  • Theoretical Prediction: Based on similar 2-substituted tetrahydropyrans, the rotation is expected to be moderate (

    
     to 
    
    
    
    ).
  • Causality: The optical activity arises from the asymmetric shielding of the ether oxygen and the acetyl group.

Experimental Protocols

Protocol 1: Refractive Index Determination

Objective: Validate purity of 2-ATHP batch. Equipment: Abbe Refractometer (thermostated).

  • Calibration: Clean prism with ethanol. Calibrate using distilled water (

    
    ) or 1-bromonaphthalene test piece (
    
    
    
    ).
  • Sample Loading: Apply 2–3 drops of 2-ATHP to the lower prism. Ensure no air bubbles are trapped (bubbles scatter light, lowering the apparent index).

  • Equilibration: Allow 60 seconds for thermal equilibrium at

    
    .
    
  • Measurement: Rotate the compensator to remove color fringes (dispersion). Align the shadowline with the crosshairs.

  • Validation: Record three readings. If standard deviation

    
    , clean and repeat.
    
Protocol 2: Chiral Resolution & Specific Rotation

Since the pure enantiomers are rare, this workflow describes the isolation and measurement of the specific rotation.

Step A: Chiral GC Analysis (Enantiomeric Excess)
  • Column: Cyclodextrin-based capillary column (e.g., Hydrodex

    
    -6TBDM or Chiraldex G-TA).
    
  • Conditions: Isothermal

    
     or ramp 
    
    
    
    . Carrier gas: Helium.
  • Self-Validating Check: Inject the racemic standard first. You must observe two distinct peaks with area ratio 50:50 (

    
    ). If peaks co-elute, lower temperature by 
    
    
    
    .
Step B: Polarimetry

Objective: Determine


 of the resolved fraction.
Equipment:  Digital Polarimeter (Sodium D-line, 589 nm).
  • Preparation: Dissolve resolved enantiomer in Ethanol or

    
     to a concentration of 
    
    
    
    .
  • Blanking: Fill cell (1 dm) with pure solvent. Zero the instrument.

  • Measurement: Fill cell with sample solution. Ensure no bubbles in the light path.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[2][3]
Analytical Workflow Diagram

AnalysisWorkflow cluster_purity Purity Check cluster_chiral Chiral Characterization start Crude 2-ATHP Sample ri_check Measure Refractive Index (Target: 1.445-1.455) start->ri_check decision_purity Is n_D within range? ri_check->decision_purity decision_purity->start No (Purify) chiral_gc Chiral GC Analysis (Determine ee%) decision_purity->chiral_gc Yes polarimetry Polarimetry (Measure Specific Rotation) chiral_gc->polarimetry If ee > 95% report Report: 1. Purity (n_D) 2. Enantiomeric Excess (ee%) 3. Specific Rotation [α] polarimetry->report

Figure 2: Sequential workflow for validating the physical properties of 2-acetyltetrahydropyran.

References

  • Buttery, R. G., et al. (1983). Identification of 2-acetyl-1-pyrroline as the major aroma component of cooked rice. Journal of Agricultural and Food Chemistry.[4]

  • De Kimpe, N., & Keppens, M. (1996).[5] Novel syntheses of the major flavor components of bread and cooked rice. Journal of Agricultural and Food Chemistry.[4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 537808, Acetic acid, 2-propyltetrahydropyran-3-yl ester (Related Structure).

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: Tetrahydropyran derivatives.

  • Hausch, B. J. (2018).[7] Chemistry and stabilization of 2-acetyl-1-pyrroline.[1][5] University of Illinois Dissertation.[7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.